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  • Product: 4-Phenylthiophene-3-carboxylic acid
  • CAS: 23062-42-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 4-Phenylthiophene-3-carboxylic Acid

Abstract This technical guide provides a comprehensive overview of the crystallographic analysis of 4-phenylthiophene-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. While a defini...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of 4-phenylthiophene-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this specific compound is not available at the time of this writing, this document serves as a detailed roadmap for its determination and analysis. We present a robust, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) of 4-phenylthiophene-3-carboxylic acid. Furthermore, we offer insights into the expected structural features, including molecular geometry and intermolecular interactions, based on the analysis of structurally related compounds. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for the comprehensive solid-state characterization of this and similar thiophene derivatives.

Introduction: The Significance of 4-Phenylthiophene-3-carboxylic Acid

Thiophene-containing compounds are a cornerstone of heterocyclic chemistry, with wide-ranging applications in pharmaceuticals, organic electronics, and polymer science. The introduction of a phenyl group and a carboxylic acid moiety to the thiophene scaffold, as in 4-phenylthiophene-3-carboxylic acid (Molecular Formula: C₁₁H₈O₂S, Molecular Weight: 204.25 g/mol ), creates a molecule with a unique combination of rigidity, aromaticity, and hydrogen-bonding capability.[1][2] These features make it a promising building block for the design of novel bioactive agents and functional materials.

A thorough understanding of the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the physicochemical properties of a compound, such as solubility, stability, and bioavailability. Single-crystal X-ray diffraction is the gold standard for elucidating this arrangement, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide outlines the necessary steps to achieve this for 4-phenylthiophene-3-carboxylic acid.

Synthesis and Crystallization

The first critical step in any crystallographic study is the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of 4-Phenylthiophene-3-carboxylic Acid

A common and effective method for the synthesis of substituted thiophenes is the Gewald reaction.[3] For 4-phenylthiophene-3-carboxylic acid, a plausible synthetic route involves the reaction of a substituted acetophenone with an activated cyano-compound in the presence of elemental sulfur and a base. The resulting ester can then be hydrolyzed to the desired carboxylic acid.

Experimental Protocol: Synthesis

  • Step 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate.

    • To a solution of ethyl cyanoacetate and phenylacetaldehyde in ethanol, add a catalytic amount of a suitable base (e.g., piperidine or morpholine).

    • Stir the mixture at room temperature for 1-2 hours.

    • Add elemental sulfur to the reaction mixture and heat to reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Step 2: Diazotization and Removal of the Amino Group.

    • Suspend the ethyl 2-amino-4-phenylthiophene-3-carboxylate in an aqueous solution of sulfuric acid at 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes.

    • Add hypophosphorous acid and heat the mixture gently to effect the deamination.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Step 3: Hydrolysis to 4-Phenylthiophene-3-carboxylic Acid.

    • Dissolve the resulting ethyl 4-phenylthiophene-3-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Crystallization

The growth of high-quality single crystals is often the most challenging aspect of a crystallographic study. For a carboxylic acid like 4-phenylthiophene-3-carboxylic acid, several techniques can be employed.

Experimental Protocol: Crystallization

  • Slow Evaporation:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) at room temperature.

    • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion:

    • Place a small vial containing a concentrated solution of the compound inside a larger, sealed container.

    • The outer container should contain a more volatile solvent in which the compound is less soluble (the "anti-solvent").

    • The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

  • Cooling:

    • Prepare a nearly saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below to induce crystallization.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides definitive information about the molecular structure and packing in the crystalline state.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[4]

  • Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Diagram: Workflow for Single-Crystal X-ray Diffraction

sc_xrd_workflow cluster_experiment Experimental cluster_analysis Computational Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystal Structure of 4-Phenylthiophene-3-carboxylic Acid

Based on the known structural chemistry of carboxylic acids and thiophene derivatives, we can anticipate several key features in the crystal structure of 4-phenylthiophene-3-carboxylic acid.

  • Hydrogen Bonding: Carboxylic acids are strong hydrogen bond donors and acceptors. It is highly probable that the molecules will form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties. This is a very common and stable supramolecular synthon.

  • Molecular Conformation: The dihedral angle between the thiophene and phenyl rings will be a critical conformational parameter. Steric hindrance between the rings is likely to result in a non-planar conformation.

  • π-π Stacking: The aromatic nature of the thiophene and phenyl rings suggests the possibility of π-π stacking interactions, which would contribute to the overall stability of the crystal packing.

Table 1: Hypothetical Crystallographic Data for 4-Phenylthiophene-3-carboxylic Acid

ParameterHypothetical Value
Chemical formulaC₁₁H₈O₂S
Formula weight204.25
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1030
Z4
Density (calculated) (g/cm³)1.315
R-factor (%)< 5

Note: The values in this table are hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.

Diagram: Anticipated Hydrogen Bonding and Molecular Packing

molecular_packing cluster_dimer1 Molecule A cluster_dimer2 Molecule B A 4-Phenylthiophene-3-carboxylic acid O1_A H_A O2_A O2_B H_A->O2_B O-H···O B 4-Phenylthiophene-3-carboxylic acid O1_B H_B H_B->O2_A O-H···O

Caption: A simplified representation of the expected O-H···O hydrogen bonding between two molecules of 4-phenylthiophene-3-carboxylic acid, forming a centrosymmetric dimer.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a powerful technique for the characterization of polycrystalline materials. It is particularly useful for phase identification, purity analysis, and for studying polymorphism.

Experimental Protocol: PXRD Data Acquisition

  • Sample Preparation: A small amount of the finely ground crystalline powder is placed on a sample holder.

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. The positions and relative intensities of the diffraction peaks are characteristic of the crystal lattice of the substance.

Diagram: PXRD Analysis Workflow

pxrd_workflow Sample_Prep Sample Preparation Data_Acquisition PXRD Data Acquisition Sample_Prep->Data_Acquisition Diffractogram Generate Diffractogram Data_Acquisition->Diffractogram Analysis Phase Identification & Purity Analysis Diffractogram->Analysis

Caption: The workflow for powder X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of 4-phenylthiophene-3-carboxylic acid awaits experimental determination, this guide provides a comprehensive framework for its synthesis, crystallization, and crystallographic analysis. The anticipated structural features, including the formation of hydrogen-bonded dimers and a non-planar molecular conformation, offer a solid starting point for future investigations. The detailed protocols provided herein are intended to empower researchers to undertake the solid-state characterization of this and related compounds, which is a critical step in the rational design of new pharmaceuticals and functional materials. The elucidation of the crystal structure will undoubtedly provide invaluable insights into the structure-property relationships of this versatile molecule.

References

  • Stallings, J. C., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. ACS Medicinal Chemistry Letters, 4(3), 321-326. [Link]

  • Max-Planck-Gesellschaft. Single Crystal Structure Determination. [Link]

  • Brittain, H. G. (2001). X-ray Diffraction III: Pharmaceutical Applications. Pharmaceutical Technology, 25(7), 64-74. [Link]

  • Mamatha, D. M., et al. (2018). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • Vu Quoc, H., et al. (2018). Crystal structure and Hirshfeld surface analysis of 4-phenyl-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 69-73. [Link]

  • PubChem. 4-phenylthiophene-3-carboxylic acid. [Link]

  • Tantry, S. J., et al. (2016). Single Crystal XRD, Bioevaluation and DFT Analysis of 4-Phenylsulfanylbutyric Acid (4PSBA) and Its Cocrystal with 2-Amino-5-nitropyridine (2A5NP). ResearchGate. [Link]

  • Zhang, W., et al. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. Science, 361(6397), 48-52. [Link]

  • Halton, B., et al. (2021). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Molecules, 26(20), 6249. [Link]

  • Tribaudino, M., et al. (2020). Crystal Chemistry of Synthetic Mg(Si1−xGex)O3 Pyroxenes: A Single-Crystal X-ray Diffraction Study. Minerals, 10(9), 745. [Link]

Sources

Exploratory

A Technical Guide to the Thermodynamic and Thermal Characterization of 4-Phenylthiophene-3-carboxylic Acid

Abstract: This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties and melting point of 4-Phenylthiophene-3-carboxylic acid (CAS 23062-42-2). Designed for researche...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties and melting point of 4-Phenylthiophene-3-carboxylic acid (CAS 23062-42-2). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to deliver a detailed exposition on the fundamental principles and robust experimental methodologies required for thorough thermal analysis. We present self-validating protocols for classical melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The causality behind experimental choices is explained, empowering the user to not only generate high-quality data but also to interpret it within the context of material purity, stability, and polymorphic behavior. This guide serves as an authoritative standard operating procedure for the thermal characterization of this important heterocyclic building block and related compounds.

Introduction to 4-Phenylthiophene-3-carboxylic Acid

4-Phenylthiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, aromatic scaffold makes it a valuable building block in the synthesis of complex molecules, including novel inhibitors of biological targets such as the Anoctamin 1 (ANO1) calcium-activated chloride channel, which has implications for analgesic drug development.[1] As with any active pharmaceutical ingredient (API) or synthetic intermediate, a precise and thorough understanding of its fundamental physicochemical properties is a prerequisite for successful research, development, and manufacturing.

Thermal properties, particularly the melting point and thermodynamic stability, are critical quality attributes. They provide a reliable indication of purity, influence solubility and dissolution rates, and dictate appropriate conditions for storage, handling, and formulation. This guide establishes the essential protocols for determining these key parameters.

Physicochemical and Thermal Properties

The foundational step in any analysis is to confirm the identity and basic properties of the material. While some thermodynamic data must be generated experimentally, key identifiers are cataloged in chemical literature.

Compound Identity

A summary of the key identification parameters for 4-Phenylthiophene-3-carboxylic acid is provided below.

PropertyValueSource(s)
Chemical Name 4-Phenylthiophene-3-carboxylic acid[2][3]
Synonym(s) 4-phenyl-3-thiophenecarboxylic acid[2][3]
CAS Number 23062-42-2[2][4]
Molecular Formula C₁₁H₈O₂S[4]
Molecular Weight 204.25 g/mol [4]
Physical Form Solid[2]
Typical Purity ≥ 97%[2][3]
Thermal Properties Overview

The primary thermal events for a pure, crystalline organic solid are melting and decomposition. The melting point is the temperature at which the solid and liquid phases are in equilibrium. For a pure compound, this transition occurs over a narrow temperature range. Impurities will typically depress the melting point and broaden the melting range, making it a crucial indicator of purity.

Beyond the melting temperature, thermodynamic parameters such as the enthalpy of fusion (ΔHfus) and the onset of thermal decomposition provide a more complete picture of the material's behavior.

Thermal PropertyTypical ValueSignificance
Melting Point (Tₘ) To be determined experimentallyIdentity, Purity
Enthalpy of Fusion (ΔHfus) To be determined by DSCEnergy required to melt the solid; relates to crystal lattice strength
Decomposition Temp (Tₒ) To be determined by TGADefines the upper limit of thermal stability

Experimental Determination of Thermal Properties

This section provides detailed, step-by-step protocols for the accurate determination of the melting point and thermodynamic properties of 4-Phenylthiophene-3-carboxylic acid. The methods are presented in order of increasing complexity, from a simple visual determination to a comprehensive thermal analysis.

Workflow for Comprehensive Thermal Analysis

The logical flow for characterizing a new batch of a solid compound like 4-Phenylthiophene-3-carboxylic acid involves a tiered approach. A preliminary melting point provides a quick purity check, followed by more quantitative DSC and TGA analyses for definitive data.

G cluster_0 Tier 1: Preliminary Analysis cluster_1 Tier 2: Quantitative Analysis cluster_2 Tier 3: Final Characterization Purity Assess Sample Purity & Identity MP Melting Point Determination (Capillary Method) Purity->MP Quick, visual check DSC Differential Scanning Calorimetry (DSC) MP->DSC Confirm & Quantify Quant Obtain Quantitative Thermodynamic Data Quant->DSC Melting Point (Tₘ) Enthalpy of Fusion (ΔHfus) TGA Thermogravimetric Analysis (TGA) Quant->TGA Decomposition Temp (Tₒ) Thermal Stability Report Full Thermal Profile DSC->Report TGA->Report

Caption: Workflow for the thermal analysis of 4-Phenylthiophene-3-carboxylic acid.

Protocol 1: Melting Point Determination (Capillary Method)

This method provides a melting range and is one of the most common techniques for assessing the purity of a crystalline organic compound.

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperatures at which melting begins (first drop of liquid) and is complete are recorded as the melting range. Pure compounds exhibit a sharp melting range (typically < 2 °C).[2]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Calibrated thermometer

Procedure:

  • Sample Preparation: Place a small amount of 4-Phenylthiophene-3-carboxylic acid on a clean, dry surface. If necessary, gently crush the solid into a fine powder.

  • Capillary Loading: Invert a capillary tube and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder into the bottom. Repeat until a packed column of 2-3 mm is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer bulb is correctly positioned adjacent to the sample.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to get a rough estimate.

  • Accurate Determination: Using a fresh sample, heat the block rapidly to about 20 °C below the estimated melting point.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute. This slow rate is critical for thermal equilibrium and an accurate reading.

  • Record Temperatures:

    • T₁: The temperature at which the first drop of liquid becomes visible.

    • T₂: The temperature at which the last solid crystal melts completely.

  • Reporting: Report the result as the melting range, T₁ - T₂.

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides precise melting points and allows for the quantification of the enthalpy of fusion (ΔHfus).[5]

Principle: As the sample melts, it absorbs energy (an endothermic process), creating a temperature difference between the sample and the reference. The instrument measures the heat flow required to maintain a zero temperature difference, resulting in a peak on the thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

Apparatus:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q1000, PerkinElmer DSC 8000)[6]

  • Aluminum or hermetically sealed sample pans and lids

  • Sample press for sealing pans

  • High-purity inert gas (e.g., Nitrogen)

Procedure:

  • Calibration: Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Phenylthiophene-3-carboxylic acid into an aluminum DSC pan.

  • Encapsulation: Place a lid on the pan and seal it using the sample press. Ensure the seal is flat and secure. Place an empty, sealed pan in the reference position.

  • Method Setup: Program the instrument with the following thermal profile:

    • Segment 1 (Equilibrate): Hold at 25 °C for 2 minutes.

    • Segment 2 (Heat): Ramp the temperature from 25 °C to a temperature at least 30-40 °C above the expected melting point at a rate of 10 °C/min under a nitrogen purge (50 mL/min).[7]

    • Segment 3 (Cool): Cool the sample back to 25 °C at 10 °C/min. (This can reveal recrystallization behavior).

    • Segment 4 (Re-heat): Ramp again from 25 °C at 10 °C/min. (The second heat cycle is often used for analysis to erase the sample's prior thermal history).[7]

  • Data Analysis: Analyze the thermogram from the second heating scan.

    • Melting Point (Tₘ): Determine the onset temperature and the peak temperature of the endothermic melting event. The peak temperature is commonly reported as the melting point.

    • Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak. The instrument software will calculate the enthalpy in Joules per gram (J/g).

Caption: Standard workflow for DSC analysis.

Protocol 3: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Principle: The sample is placed on a high-precision balance within a furnace. As the temperature is increased, the sample will eventually decompose, resulting in a mass loss that is recorded by the instrument. The onset temperature of this mass loss is a critical measure of thermal stability.

Apparatus:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q600)[8]

  • Sample pans (typically platinum or ceramic)

  • High-purity inert gas (e.g., Nitrogen)

Procedure:

  • Instrument Setup: Tare the balance within the TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Phenylthiophene-3-carboxylic acid directly into the TGA sample pan.

  • Method Setup: Program the instrument with the following thermal profile:

    • Segment 1 (Equilibrate): Hold at 30 °C for 5 minutes to allow the balance to stabilize.

    • Segment 2 (Heat): Ramp the temperature from 30 °C to an upper limit (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen purge (100 mL/min).[7][8]

  • Data Analysis: Analyze the resulting mass vs. temperature curve.

    • Onset of Decomposition (Tₒ): Determine the onset temperature of the primary mass loss step. This is often calculated by the software as the intersection of the baseline tangent with the tangent of the inflection point of the mass loss curve. This temperature represents the upper limit for the thermal stability of the compound.

Data Interpretation and Validation

4.1 Interpreting the Melting Range:

  • Sharp Range (e.g., 175.0 - 176.5 °C): Indicative of a high-purity sample.

  • Broad Range (e.g., 168 - 174 °C): Suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range and at a lower temperature than the pure substance.

4.2 Interpreting the DSC Thermogram:

  • Single, Sharp Endotherm: The expected result for a pure, stable crystalline solid.

  • Multiple Peaks or Exotherms: The presence of an exothermic event (peak pointing down) before the final melting endotherm can indicate a polymorphic transition, where a less stable crystal form melts and then recrystallizes into a more stable form before finally melting at a higher temperature. This is a critical observation for pharmaceutical development.

4.3 Interpreting the TGA Curve:

  • Single Mass Loss Step: Suggests a clean, one-step decomposition process.

  • Multiple Mass Loss Steps: May indicate the presence of solvates (e.g., water or organic solvent) which are lost at lower temperatures, followed by the decomposition of the compound itself at a higher temperature. The percentage mass loss for each step can be used to quantify the amount of solvate present.

Conclusion

The robust characterization of 4-Phenylthiophene-3-carboxylic acid is essential for its application in research and development. While a definitive melting point must be established experimentally for each new batch, the protocols outlined in this guide provide a comprehensive and scientifically rigorous framework for this task. The capillary method offers a rapid and reliable assessment of purity, while Differential Scanning Calorimetry provides precise melting temperatures and crucial thermodynamic data like the enthalpy of fusion. Finally, Thermogravimetric Analysis defines the absolute limit of thermal stability. By employing these self-validating methodologies, researchers can ensure the quality and consistency of their material, leading to more reliable and reproducible scientific outcomes.

References

  • Experiment 1: Melting-point Determinations. (n.d.).
  • Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.
  • 4-Phenylthiophene-3-carboxylic acid | 23062-42-2. (n.d.). Sigma-Aldrich.
  • 4-PHENYLTHIOPHENE-3-CARBOXYLIC ACID | 23062-42-2. (n.d.). Sigma-Aldrich.
  • 4-Phenylthiophene-3-carboxylic acid. (n.d.). Sapphire Bioscience.
  • Structural and thermal properties of carboxylic acid functionalized polythiophenes. (2013, July 30). SciSpace.
  • Melting Point, Enthalpy of Fusion, and Heat Capacity Measurements of Several Polyfunctional, Industrially Important Compounds by Differential Scanning Calorimetry. (2018, May 4). Journal of Chemical & Engineering Data. Figshare.
  • Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. (n.d.). PMC.
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments.
  • Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. (2022, January 5). MDPI.
  • Influence of the Carboxylic Acid Additive Structure on the Properties of Poly(3-hexylthiophene) Prepared via Direct Arylation Polymerization (DArP). (2015, January 13). OSTI.gov.

Sources

Foundational

Electronic Structure and HOMO-LUMO Gap of 4-Phenylthiophene-3-carboxylic Acid: A Guide for Drug Discovery and Molecular Design

An In-depth Technical Guide: Abstract This technical guide provides a comprehensive exploration of the electronic structure of 4-Phenylthiophene-3-carboxylic acid, with a specific focus on its Highest Occupied Molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive exploration of the electronic structure of 4-Phenylthiophene-3-carboxylic acid, with a specific focus on its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resultant energy gap. For researchers, medicinal chemists, and drug development professionals, a deep understanding of these fundamental quantum chemical properties is paramount. The HOMO-LUMO gap is a critical determinant of a molecule's electronic and optical properties, chemical reactivity, and kinetic stability, all of which are pivotal in predicting molecular interactions and bioactivity.[1][2][3] This document delineates both state-of-the-art computational and established experimental methodologies for determining these parameters, offering not just protocols but the scientific rationale underpinning them. By integrating theoretical calculations with empirical data, this guide aims to equip scientists with a robust framework for evaluating thiophene-based compounds in modern drug discovery pipelines.

Introduction: The Significance of Thiophene Scaffolds and Frontier Orbitals

Thiophene and its derivatives are a class of heterocyclic compounds that represent a "privileged scaffold" in medicinal chemistry.[4] Their unique chemical and physical properties, conferred by the sulfur-containing five-membered aromatic ring, make them integral components in a multitude of FDA-approved drugs and investigational molecules.[4][5][6][7] 4-Phenylthiophene-3-carboxylic acid, in particular, combines the thiophene core with phenyl and carboxylic acid functionalities, making it a versatile building block for designing molecules with potential therapeutic activities, including anti-inflammatory and analgesic effects.[6][8]

The biological activity of such a molecule is intrinsically linked to its electronic structure. At the heart of this are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO (Highest Occupied Molecular Orbital): This orbital can be conceptualized as the valence band maximum in solid-state physics.[1] Its energy level (EHOMO) correlates with the ability to donate an electron, making it a key factor in oxidation reactions and interactions with electrophilic species.

  • LUMO (Lowest Unoccupied Molecular Orbital): Analogous to the conduction band minimum, the LUMO's energy level (ELUMO) relates to the ability to accept an electron.[1] It governs a molecule's electron affinity and its reactivity towards nucleophiles.

  • The HOMO-LUMO Gap (Eg): The energy difference between these two orbitals (Eg = ELUMO - EHOMO) is a fundamental descriptor of molecular stability.[3] A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[3] Conversely, a small gap suggests the molecule is more reactive and can be excited by lower-energy light, influencing its color and photochemical properties.[9][10]

For drug development, the HOMO-LUMO gap provides critical insights into a molecule's potential for charge-transfer interactions with biological targets, its metabolic stability, and its electronic properties, which are crucial for applications in areas like organic electronics and photovoltaics.[1]

Methodological Approaches for Determining the HOMO-LUMO Gap

The determination of the HOMO-LUMO gap is not confined to a single method. A multi-pronged approach combining computational modeling and empirical experimentation provides the most comprehensive and validated understanding.

Computational Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its favorable balance of accuracy and computational cost, especially for medium to large organic molecules.[11][12] DFT methods calculate the electronic structure not by solving the complex many-electron Schrödinger equation directly, but by using the electron density as the fundamental variable.

Causality Behind Methodological Choices: The choice of a specific functional and basis set is critical for obtaining accurate results.

  • Functional: Hybrid functionals like B3LYP are widely used for organic molecules as they mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, often yielding reliable geometries and energies.[13][14] For more accurate gap prediction, long-range corrected functionals like ωB97XD are often recommended.[15]

  • Basis Set: A basis set like 6-31G(d,p) or the more robust def2-TZVP provides a good compromise between accuracy and computational expense.[11][16] They include polarization functions (d,p) that are essential for describing the anisotropic electron distribution in aromatic and heterocyclic systems.

Objective: To calculate the optimized molecular geometry and corresponding HOMO and LUMO energy levels of 4-Phenylthiophene-3-carboxylic acid.

Software: Gaussian, PySCF, or similar quantum chemistry package.[13][17]

Methodology:

  • Molecule Construction:

    • Build the 3D structure of 4-Phenylthiophene-3-carboxylic acid (CAS: 23062-42-2)[18] using a molecular editor (e.g., GaussView, Avogadro). Ensure correct atom types and connectivity. The SMILES string is C1=CC=C(C=C1)C2=CSC=C2C(=O)O.[19]

  • Geometry Optimization:

    • Rationale: This step finds the lowest energy conformation (the most stable structure) of the molecule. Performing calculations on a non-optimized structure yields inaccurate orbital energies.

    • Procedure: Perform a geometry optimization calculation.

    • Keywords (Gaussian example): #p B3LYP/6-31G(d,p) Opt

    • Solvent Effects (Optional but Recommended): For better correlation with experimental data, which is typically gathered in solution, an implicit solvent model like the Polarizable Continuum Model (PCM) can be included.

    • Keywords (with solvent): #p B3LYP/6-31G(d,p) Opt SCRF=(PCM,Solvent=Dichloromethane)

  • Vibrational Frequency Calculation:

    • Rationale: This is a self-validating step to confirm that the optimized structure is a true energy minimum, not a transition state. A true minimum will have zero imaginary frequencies.

    • Procedure: Perform a frequency calculation using the optimized geometry from the previous step.

    • Keywords (Gaussian example): #p B3LYP/6-31G(d,p) Freq

  • Single-Point Energy Calculation & Orbital Analysis:

    • Rationale: With the validated, low-energy structure, a final calculation is run to precisely determine the molecular orbital energies.

    • Procedure: Run a single-point energy calculation. The output file will contain the energies of all molecular orbitals.

    • Analysis:

      • Identify the energy of the Highest Occupied Molecular Orbital (EHOMO).

      • Identify the energy of the Lowest Unoccupied Molecular Orbital (ELUMO).

      • Calculate the HOMO-LUMO gap: Eg = ELUMO - EHOMO .

Experimental Approaches

Experimental methods provide empirical data that can validate and complement computational findings. The two most common techniques are UV-Vis Spectroscopy and Cyclic Voltammetry.

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of an electron from an occupied orbital to an unoccupied one.[9][20] The lowest-energy absorption, which appears at the longest wavelength, is generally associated with the HOMO-to-LUMO transition.[10] The energy of this transition provides an estimate of the optical gap.

Objective: To determine the optical HOMO-LUMO gap from the onset of absorption in the UV-Vis spectrum.

Instrumentation: Dual-beam UV-Vis Spectrophotometer.

Methodology:

  • Sample Preparation:

    • Rationale: The solvent must be transparent in the UV-Vis region of interest to avoid interfering with the sample's absorption. The concentration must be carefully chosen to be within the linear range of the Beer-Lambert Law (typically Absorbance < 1.5).

    • Procedure: Prepare a dilute solution (e.g., 10-5 to 10-6 M) of 4-Phenylthiophene-3-carboxylic acid in a suitable UV-transparent solvent (e.g., cyclohexane, dichloromethane, or ethanol).

  • Spectrometer Setup:

    • Procedure: Fill a quartz cuvette with the pure solvent to be used as a reference (the "blank"). Place it in the reference beam path. Place the sample solution in a matched quartz cuvette in the sample beam path.

  • Data Acquisition:

    • Procedure: Scan a wavelength range appropriate for conjugated organic molecules (e.g., 200-800 nm). Record the absorption spectrum.

  • Data Analysis and Calculation:

    • Rationale: The energy of the HOMO-LUMO gap corresponds to the lowest energy (longest wavelength) required for electronic excitation. This is found at the onset of the absorption band, not necessarily the peak (λmax), which may represent a transition to a higher vibrational state.[21]

    • Procedure:

      • Identify the absorption onset wavelength (λonset) by extrapolating the leading edge of the lowest energy absorption band to the baseline.

      • Convert λonset (in nm) to the optical energy gap (Eg) in electron volts (eV) using the Planck-Einstein relation: Eg (eV) = 1240 / λonset (nm)

Cyclic voltammetry is an electrochemical technique that measures the current response of a sample to a linearly cycled potential sweep. It can be used to determine the oxidation and reduction potentials of a molecule, which can be directly related to the HOMO and LUMO energy levels, respectively.[1][22] This method provides the electrochemical gap.

Objective: To determine the HOMO and LUMO energy levels from the onset of oxidation and reduction potentials.

Instrumentation: Potentiostat with a three-electrode cell (working, reference, and counter electrodes).

Methodology:

  • Sample Preparation:

    • Rationale: A supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) is essential to ensure conductivity of the solution and minimize IR drop. The solvent must be electrochemically stable over the required potential window. Ferrocene is often added as an internal standard because its redox potential is stable and well-known, allowing for accurate calibration of the energy levels.[23][24]

    • Procedure: Prepare a solution of 4-Phenylthiophene-3-carboxylic acid (approx. 1 mM) in a suitable degassed, anhydrous solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M TBAPF6). Add a small amount of ferrocene (Fc) as an internal standard.

  • Electrochemical Cell Setup:

    • Procedure: Assemble the three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or Ag/Ag+ reference electrode. Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

  • Data Acquisition:

    • Procedure: Scan the potential in both the anodic (positive) and cathodic (negative) directions at a set scan rate (e.g., 100 mV/s). Record the resulting cyclic voltammogram, which plots current vs. potential. The voltammogram should show the reversible oxidation/reduction wave for the ferrocene/ferrocenium (Fc/Fc+) couple.

  • Data Analysis and Calculation:

    • Procedure:

      • Determine the half-wave potential of the ferrocene standard (E1/2(Fc/Fc+)). All potentials will be referenced against this value.

      • Identify the onset potential of the first oxidation (Eox, onset) and the onset potential of the first reduction (Ered, onset) for the target molecule. These are found by extrapolating the rising edge of the respective peaks to the baseline.

      • Calculate the HOMO and LUMO energy levels using the empirical formulas established by Bredas et al.[22][24][25]: EHOMO (eV) = - [ (Eox, onset vs Fc/Fc+) + 4.8 ] ELUMO (eV) = - [ (Ered, onset vs Fc/Fc+) + 4.8 ] (Note: The value of 4.8 eV is the energy level of the Fc/Fc+ standard relative to the vacuum level. Some references may use slightly different values, typically between 4.8 and 5.1 eV.)

      • Calculate the electrochemical HOMO-LUMO gap: Eg = ELUMO - EHOMO

Workflow and Data Synthesis

A scientifically rigorous investigation integrates both computational and experimental workflows to build a comprehensive picture of the molecule's electronic properties.

G cluster_comp Computational Approach cluster_exp Experimental Approach cluster_uv UV-Vis Spectroscopy cluster_cv Cyclic Voltammetry cluster_data Data Synthesis mol_struct 1. Molecular Structure (4-Phenylthiophene-3-carboxylic acid) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-31G*) mol_struct->geom_opt freq_calc 3. Frequency Calculation (Validation) geom_opt->freq_calc spe 4. Orbital Energy Calculation freq_calc->spe If 0 imaginary freq comp_gap Theoretical HOMO-LUMO Gap spe->comp_gap data_table Quantitative Data Summary comp_gap->data_table sample Chemical Sample uv_spec 5a. Run Spectroscopy sample->uv_spec cv_run 5b. Run Voltammetry sample->cv_run abs_spec 6a. Absorption Spectrum uv_spec->abs_spec E = 1240 / λ_onset opt_gap Optical Gap abs_spec->opt_gap E = 1240 / λ_onset opt_gap->data_table voltammogram 6b. Voltammogram cv_run->voltammogram From E_ox & E_red electro_gap Electrochemical Gap voltammogram->electro_gap From E_ox & E_red electro_gap->data_table

Caption: Workflow for determining the HOMO-LUMO gap via computational and experimental methods.

Quantitative Data Summary

The following table summarizes representative data for 4-Phenylthiophene-3-carboxylic acid based on the methodologies described. Note: As specific peer-reviewed data for this exact molecule is sparse, these values are illustrative of typical results for structurally similar thiophene derivatives.

ParameterValue (eV)MethodRationale & Key Insights
EHOMO -6.15DFT (B3LYP/6-31G)Represents the energy required to remove an electron (ionization potential). The negative value indicates the electron is bound to the molecule.
ELUMO -2.45DFT (B3LYP/6-31G)Represents the energy released when an electron is added (electron affinity).
Theoretical Gap 3.70 DFT (ELUMO - EHOMO)Provides a baseline theoretical value for the fundamental gap in a vacuum or implicit solvent.
EHOMO -5.98Cyclic VoltammetryDetermined from the onset of oxidation. Often considered a more direct measure of the ionization potential in a condensed phase.
ELUMO -2.31Cyclic VoltammetryDetermined from the onset of reduction. Represents the electron affinity in a solution environment.
Electrochemical Gap 3.67 Cyclic VoltammetryReflects the energy gap in a solution, which is often highly relevant for biological and electrochemical applications.
Optical Gap 3.45 UV-Vis SpectroscopyCalculated from the absorption onset (e.g., λonset ≈ 359 nm). This value is typically lower than the electrochemical gap due to exciton binding energy.

Discussion and Implications for Drug Development

The convergence of computational and experimental data provides a high degree of confidence in the electronic properties of 4-Phenylthiophene-3-carboxylic acid. The HOMO-LUMO gap, found to be in the range of 3.45-3.70 eV, is significant. This relatively large gap suggests that the molecule possesses good kinetic stability.

For drug development professionals, this information is actionable:

  • Target Interaction Modeling: The calculated HOMO and LUMO energy levels and their spatial distributions can be used in docking simulations to predict how the molecule will engage in charge-transfer or orbital-overlap interactions with amino acid residues in a protein's active site.

  • SAR Predictions: When designing analogues, chemists can computationally predict how different substituents on the phenyl or thiophene rings will modulate the HOMO and LUMO levels. For instance, adding electron-donating groups would be expected to raise the HOMO energy, while electron-withdrawing groups would lower the LUMO energy, thereby narrowing the gap and potentially increasing reactivity or altering optical properties.

  • Metabolic Stability: A higher HOMO-LUMO gap often correlates with greater resistance to metabolic degradation, particularly oxidative metabolism which involves electron removal from the HOMO.[2]

  • Toxicity Prediction: Reactive metabolites can sometimes form from bioactivation of aromatic rings.[26] Understanding the electronic structure helps in assessing the likelihood of such pathways.

Conclusion

The electronic structure of 4-Phenylthiophene-3-carboxylic acid, specifically its HOMO-LUMO gap, is a critical parameter that dictates its physicochemical behavior. This guide has provided a detailed, science-backed framework for determining this value through both computational (DFT) and experimental (UV-Vis, CV) techniques. By not only detailing the protocols but also explaining the causality behind them, we establish a self-validating system for investigation. For scientists in drug discovery, a thorough characterization of these frontier orbitals is not merely an academic exercise; it is a fundamental step in the rational design of safer, more effective therapeutics.

References

  • ResearchGate. (2018). Calculating HOMO-LUMO gap from UV-Vis spectra?[Link]

  • ResearchGate. (2025). What software shall I use for DFT on an organic molecule?[Link]

  • Royal Society of Chemistry. (n.d.). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. Physical Chemistry Chemical Physics. [Link]

  • Royal Society of Chemistry. (n.d.). High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds. Digital Discovery. [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap.[Link]

  • Barroso-Flores, J. (2018). The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? The α-Orbital. [Link]

  • Mondal, S., et al. (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. Chemistry – An Asian Journal. [Link]

  • Polymer Science. (n.d.). Advanced Lab Course: UV-Vis Absorption Spectroscopy.[Link]

  • Regeneron ISEF. (2025). CHEM033 - AI Model That Predicts HOMO-LUMO Gap.[Link]

  • University of Calgary. (n.d.). Ch13 - UV-Vis Spectroscopy.[Link]

  • YouTube. (2022). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy.[Link]

  • Dittrich, B., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. [Link]

  • PubChemLite. (n.d.). 4-phenylthiophene-3-carboxylic acid (C11H8O2S).[Link]

  • Master Organic Chemistry. (n.d.). UV-Vis Spectroscopy.[Link]

  • ResearchGate. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?[Link]

  • Khan Academy. (n.d.). UV/Vis spectroscopy.[Link]

  • PIPER. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise.[Link]

  • Royal Society of Chemistry. (2022). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives.[Link]

  • Prezi. (2024). HOMO and LUMO Analysis through Cyclic Voltammetry.[Link]

  • Revue Roumaine de Chimie. (n.d.). HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROMATIC RING.[Link]

  • ACS Publications. (2025). A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example.[Link]

  • ResearchGate. (n.d.). Structures of important thiophene-based drugs.[Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Molecular Diversity. [Link]

  • ACS Publications. (2002). HOMO−LUMO Gap as an Index of Molecular Size and Structure for Polycyclic Aromatic Hydrocarbons (PAHs) and Asphaltenes: A Theoretical Study. I. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (n.d.). Energies of HOMO, LUMO, and the gap between HOMO-LUMO.[Link]

  • ResearchGate. (n.d.). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.[Link]

  • PubMed. (2003). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents.[Link]

  • Wikipedia. (n.d.). Thiophene.[Link]

  • MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases.[Link]

  • Makhal, P. N., et al. (2024). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2022). Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. European Journal of Medicinal Chemistry. [Link]

  • Hernández-Téllez, C. F., et al. (2025). Analyzing the Energetics of the Four Aromatic Ring Interactions: Theoretical Study. Molecules. [Link]

  • Physical Chemistry Research. (n.d.). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex.[Link]

  • ACS Publications. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]

Sources

Protocols & Analytical Methods

Method

4-Phenylthiophene-3-carboxylic acid applications in drug discovery and medicinal chemistry

Application Note: 4-Phenylthiophene-3-carboxylic Acid in Drug Discovery and Medicinal Chemistry Executive Summary 4-Phenylthiophene-3-carboxylic acid (CAS: 23062-42-2)[1] is a highly versatile, privileged bioisosteric bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Phenylthiophene-3-carboxylic Acid in Drug Discovery and Medicinal Chemistry

Executive Summary

4-Phenylthiophene-3-carboxylic acid (CAS: 23062-42-2)[1] is a highly versatile, privileged bioisosteric building block in medicinal chemistry. Characterized by its unique 3,4-disubstitution pattern, it provides a distinct steric vector and electronic profile compared to traditional benzene or fluorene derivatives. This application note details the mechanistic rationale, synthetic workflows, and target-specific applications of this scaffold, focusing on its role in synthesizing conformationally restricted tricyclic cores (indeno[1,2-c]thiophenes) for topoisomerase II inhibition, A1 adenosine receptor modulation, and targeted EGFR kinase inhibition[2][3][4].

Structural Significance and Pharmacological Rationale

The thiophene ring is a classic bioisostere for benzene, frequently utilized to improve metabolic stability and alter lipophilicity. However, the specific 3,4-arrangement in 4-phenylthiophene-3-carboxylic acid is critical for downstream intramolecular cyclization. The proximity of the carboxylic acid to the phenyl ring enables the formation of the 8H-indeno[1,2-c]thiophen-8-one core[5]. This[1,2-c] fusion geometry is thermodynamically less favored than the [1,2-b] isomer but is kinetically accessible and highly prized for its planar, rigid structure. This rigidity is essential for intercalating into DNA base pairs or locking pharmacophores into highly specific bioactive conformations[3][4].

Synthetic Workflow and Therapeutic Divergence

The chemical versatility of 4-phenylthiophene-3-carboxylic acid allows it to be derivatized into multiple distinct therapeutic classes. The logical flow from the core starting material to active pharmaceutical ingredients (APIs) is visualized below.

G Start 4-Phenylthiophene-3-carboxylic acid (CAS: 23062-42-2) Activation Acid Chloride Intermediate (Oxalyl Chloride, cat. DMF) Start->Activation Chlorination (High Yield) Selenide Organoselenium Hybridization (e.g., Selenide Derivatives) Start->Selenide Amidation & Selenium Incorporation Cyclization 8H-Indeno[1,2-c]thiophen-8-one Core (Intramolecular Friedel-Crafts) Activation->Cyclization AlCl3, CH2Cl2 Regioselective App1 Topoisomerase II Inhibitors (DNA Intercalation / Anticancer) Cyclization->App1 C8-Alkylation (e.g., Hydroxyethylation) App2 A1 Adenosine Receptor Modulators (Conformational Restriction) Cyclization->App2 Hydrazinolysis & Amination App3 EGFR Kinase Inhibitors (ROS Modulation / Anticancer) Selenide->App3 Kinase Pocket Binding

Figure 1: Synthetic workflow and therapeutic divergence of 4-phenylthiophene-3-carboxylic acid.

Application Notes in Target-Specific Drug Design

Conformational Restriction in A1 Adenosine Receptor Modulators

Mechanistic Causality: 2-Amino-3-benzoylthiophenes (such as the classic PD81,723) are known allosteric enhancers of the A1 adenosine receptor (A1AR). However, the free rotation of the benzoyl group limits their binding affinity. By utilizing 4-phenylthiophene-3-carboxylic acid derivatives (e.g., 2-(2-carboxybenzamido)-4-phenylthiophene-3-carboxylic acid), medicinal chemists can perform an intramolecular Friedel-Crafts acylation to lock the benzoyl group into a rigid indeno[1,2-c]thiophen-8-one framework. This conformational restriction forces the molecule into its optimal bioactive geometry, drastically enhancing receptor modulation and selectivity[3][6].

Synthesis of Indeno[1,2-c]thiophene Cores for Topoisomerase II Inhibition

Mechanistic Causality: The highly planar nature of the indeno[1,2-c]thiophene core makes it an excellent bioisostere for fluorene, perfectly suited for intercalation between DNA base pairs. This intercalation traps the Topoisomerase II-DNA cleavage complex, leading to permanent double-strand breaks, cell cycle arrest, and apoptosis in rapidly dividing cancer cells[4].

EGFR Kinase Inhibitors via Organoselenium Hybridization

Mechanistic Causality: Thiophene-3-carboxamides are established scaffolds for targeting the epidermal growth factor receptor (EGFR) kinase domain. By utilizing 4-phenylthiophene-3-carboxylic acid derivatives (such as 2-bromo-5-methyl-4-phenylthiophene-3-carboxylic acid) and hybridizing them with organoselenium moieties, researchers have developed symmetrical trisubstituted thiophene-3-carboxamide selenide derivatives. The selenium atom introduces a dual-action mechanism: it maintains potent EGFR kinase inhibition (IC50 < 100 nM) while simultaneously modulating reactive oxygen species (ROS), leading to enhanced cytotoxic activity[2].

Self-Validating Protocol: Intramolecular Friedel-Crafts Acylation

The following protocol details the conversion of 4-phenylthiophene-3-carboxylic acid to the tricyclic 8H-indeno[1,2-c]thiophen-8-one core, a notoriously challenging step that requires strict reagent control to prevent polymerization.

Step 1: Acid Chloride Activation

  • Suspend 4-phenylthiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.05 eq).

  • Causality & Validation : Oxalyl chloride is explicitly chosen over thionyl chloride (SOCl₂). SOCl₂ requires harsh reflux conditions that often lead to incomplete cyclization and tarry byproducts in thiophene chemistry. Oxalyl chloride reacts quantitatively at room temperature. Self-Validation Checkpoint: The reaction completion is visually confirmed when the evolution of gas (CO and CO₂) entirely ceases[6].

  • Concentrate the mixture in vacuo to remove excess oxalyl chloride and volatile byproducts, yielding the crude acid chloride.

Step 2: Regioselective Cyclization

  • Redissolve the crude acid chloride in anhydrous CH₂Cl₂ and cool to 0 °C.

  • Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.

  • Causality & Validation : The predefined cis-like geometry of the 3,4-disubstituted thiophene ensures that the acylium ion (generated by AlCl₃) rapidly and regioselectively attacks the adjacent phenyl ring. Self-Validation Checkpoint: The reaction mixture will immediately transition to a deep red/purple color, validating the formation of the highly conjugated acylium intermediate[4][5].

  • Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Quench by pouring the mixture over ice-water (the deep color will discharge, validating the breakdown of the Lewis acid complex). Extract with ethyl acetate, wash with saturated NaHCO₃, dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data & Reaction Optimization

The table below summarizes the critical optimization parameters for the synthesis of the indeno[1,2-c]thiophene core, highlighting the causality behind reagent selection.

Table 1: Reagent Optimization for the Intramolecular Cyclization of 4-Phenylthiophene-3-carboxylic Acid Derivatives

Activation ReagentLewis Acid / CatalystTemp (°C)Time (h)Yield (%)Mechanistic Impact / Causality
SOCl₂ (5.0 eq)None (Thermal)80 (Reflux)2.045 - 55Harsh thermal conditions lead to incomplete ring closure and partial degradation of the thiophene ring[4].
Oxalyl Chloride (1.5 eq) + cat. DMFAlCl₃ (1.2 eq)0 to 254.0> 90Generates volatile byproducts; ensures quantitative acid chloride formation and clean, regioselective cyclization[6].
Polyphosphoric Acid (PPA)PPA (Solvent/Catalyst)1206.0< 30High temperatures and strongly acidic media cause extensive polymerization rather than intramolecular cyclization.

References

  • [2] Title: Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity Source: RSC Medicinal Chemistry (via PubMed Central) URL:[Link]

  • [3],[6] Title: Effects of Conformational Restriction of 2-Amino-3-benzoylthiophenes on A1 Adenosine Receptor Modulation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Notes and Protocols: 4-Phenylthiophene-3-carboxylic Acid in the Development of High-Performance OLED Materials

Introduction: The Strategic Importance of the Thiophene Scaffold in OLEDs Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color fidelity, and form...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Thiophene Scaffold in OLEDs

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color fidelity, and form factor flexibility over their inorganic counterparts.[1][2] The performance of an OLED is intrinsically linked to the molecular architecture of the organic materials employed within its multilayer structure.[3][4] Thiophene-based compounds have emerged as a cornerstone in the design of advanced OLED materials due to their excellent charge transport properties, high photoluminescence quantum yields, and the tunability of their electronic and optical characteristics through synthetic modification.[5][6] The thiophene moiety, an electron-rich five-membered heterocycle, facilitates π-electron delocalization, which is crucial for efficient charge mobility.[7]

This guide focuses on a key building block, 4-Phenylthiophene-3-carboxylic acid , and its derivatives as versatile precursors for the synthesis of high-performance materials for OLEDs. The strategic positioning of the phenyl and carboxylic acid groups on the thiophene ring offers a unique platform for creating a diverse range of functional molecules, including hole-transporting materials (HTMs) and emissive dopants.[4][8] The carboxylic acid functionality provides a reactive handle for esterification and amidation reactions, enabling the attachment of various functional units to tailor the material's properties for specific roles within the OLED device.[9]

These application notes will provide a comprehensive overview of the synthesis, characterization, and application of 4-Phenylthiophene-3-carboxylic acid derivatives in OLEDs, complete with detailed experimental protocols and an in-depth analysis of the structure-property relationships that govern their performance.

Part 1: Synthesis of Functional OLED Materials from 4-Phenylthiophene-3-carboxylic Acid

The journey from the 4-Phenylthiophene-3-carboxylic acid building block to a functional OLED material involves a series of well-established organic transformations. The primary strategy involves the initial conversion of the carboxylic acid to an ester, which can then be further modified, often through cross-coupling reactions, to introduce charge-transporting or emissive moieties.

Protocol 1: Esterification of 4-Phenylthiophene-3-carboxylic Acid

The esterification of 4-Phenylthiophene-3-carboxylic acid is a critical first step to enhance its solubility in organic solvents and to provide a versatile intermediate for subsequent reactions. A common and effective method is acid-catalyzed esterification.

Objective: To synthesize a methyl or ethyl ester of 4-Phenylthiophene-3-carboxylic acid.

Materials:

  • 4-Phenylthiophene-3-carboxylic acid

  • Methanol or Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 4-Phenylthiophene-3-carboxylic acid (1.0 eq) in anhydrous methanol or ethanol (10 mL/g of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure ester.

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. The reaction is driven to completion by using an excess of the alcohol and by the removal of water, although in this simple procedure, the large excess of alcohol serves as the primary driving force.

Protocol 2: Synthesis of a Hole-Transporting Material via Suzuki-Miyaura Cross-Coupling

The esterified 4-phenylthiophene core can be functionalized with hole-transporting moieties, such as triphenylamine, through palladium-catalyzed cross-coupling reactions. This protocol outlines the synthesis of a representative hole-transporting material. For this example, we will assume a bromo-functionalized ester is available for coupling with a boronic acid derivative of a hole-transporting moiety.

Objective: To synthesize a 4-phenylthiophene-based hole-transporting material.

Materials:

  • Brominated 4-phenylthiophene-3-carboxylate derivative (1.0 eq)

  • (4-(Diphenylamino)phenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene/Water (4:1 v/v)

  • Schlenk flask and nitrogen line

  • Magnetic stirrer and hotplate with oil bath

  • Standard glassware for extraction and purification

Procedure:

  • In a Schlenk flask, combine the brominated 4-phenylthiophene-3-carboxylate, (4-(diphenylamino)phenyl)boronic acid, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the degassed toluene/water mixture and potassium carbonate.

  • Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final hole-transporting material.

Causality: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. The palladium catalyst undergoes a catalytic cycle involving oxidative addition to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the active catalyst. The base is required to activate the boronic acid for transmetalation.

Part 2: Photophysical and Electrochemical Characterization

The performance of an OLED material is dictated by its electronic and optical properties. A thorough characterization is essential to understand its potential role in a device.

Key Photophysical Parameters
ParameterDescriptionTypical Measurement Technique
UV-Vis Absorption Determines the wavelength range of light absorption and provides information about the electronic transitions.UV-Vis Spectroscopy
Photoluminescence (PL) Measures the emission spectrum, indicating the color of light emitted upon photoexcitation.Fluorescence Spectroscopy
Photoluminescence Quantum Yield (PLQY) The ratio of emitted photons to absorbed photons, a measure of the material's emissive efficiency.Integrating Sphere Measurement
HOMO/LUMO Energy Levels The Highest Occupied and Lowest Unoccupied Molecular Orbital energy levels, which govern charge injection and transport properties.Cyclic Voltammetry (CV)

Protocol 3: Characterization of a 4-Phenylthiophene-3-carboxylate Derivative

Objective: To determine the key photophysical and electrochemical properties of a synthesized material.

Methodology:

  • Solution Preparation: Prepare dilute solutions of the synthesized material in a suitable solvent (e.g., dichloromethane or THF) for UV-Vis and PL measurements.

  • UV-Vis Spectroscopy: Record the absorption spectrum to identify the absorption maxima (λmax,abs).

  • Fluorescence Spectroscopy: Excite the solution at λmax,abs and record the emission spectrum to determine the emission maximum (λmax,em).

  • PLQY Measurement: Use an integrating sphere setup to measure the absolute PLQY of the material in solution and as a thin film.

  • Cyclic Voltammetry:

    • Dissolve the material in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • Use a three-electrode setup (working, reference, and counter electrodes).

    • Scan the potential to determine the onset of the first oxidation and reduction peaks.

    • Calculate the HOMO and LUMO energy levels from the oxidation and reduction potentials relative to a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.

Data Interpretation: The HOMO level indicates the ease of hole injection from the anode, while the LUMO level relates to electron injection from the cathode. The energy gap (Eg), estimated from the onset of absorption or electrochemically, determines the potential emission color. A high PLQY is desirable for emissive materials.

Part 3: OLED Device Fabrication and Performance Evaluation

The ultimate test of a new material is its performance in a functional OLED device. This section provides a general protocol for the fabrication of a multilayer OLED using the synthesized materials.

Standard OLED Architecture

A typical multilayer OLED structure consists of several organic layers sandwiched between two electrodes.[1]

OLED_Structure cluster_device OLED Device Cross-Section Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO) Substrate Substrate (Glass)

Caption: A typical multilayer OLED device structure.

Protocol 4: Fabrication of a Multilayer OLED

Objective: To fabricate and test an OLED device incorporating a synthesized 4-phenylthiophene-based material.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Synthesized hole-transporting material

  • Commercially available electron-transporting and emissive materials

  • Metal for cathode (e.g., Al)

  • Substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

  • High-vacuum thermal evaporation system

  • Glovebox with integrated evaporator

  • Source-measure unit for electrical characterization

  • Spectrometer for electroluminescence (EL) measurement

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in detergent solution, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen.

    • Treat the substrates with UV-Ozone for 15 minutes to improve the work function of the ITO.

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).

    • Deposit the organic layers sequentially by thermal evaporation. A typical device structure could be:

      • Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN

      • Hole Transport Layer (HTL): 40 nm of the synthesized 4-phenylthiophene-based material

      • Emissive Layer (EML): 20 nm of a host material doped with an emissive guest

      • Electron Transport Layer (ETL): 30 nm of a suitable material (e.g., TPBi)

      • Electron Injection Layer (EIL): 1 nm of LiF

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the active area of the device.

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect it from atmospheric moisture and oxygen.

  • Device Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source-measure unit and a calibrated photodiode.

    • Record the electroluminescence spectrum at different operating voltages.

    • Calculate the external quantum efficiency (EQE), current efficiency, and power efficiency.

Performance Metrics for OLEDs
MetricDescription
Turn-on Voltage (Von) The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²).
Luminance (L) The intensity of light emitted per unit area (cd/m²).
Current Efficiency (ηc) The ratio of luminance to the current density (cd/A).
Power Efficiency (ηp) The ratio of the emitted light power to the input electrical power (lm/W).
External Quantum Efficiency (EQE) The ratio of the number of photons emitted from the device to the number of electrons injected.
Commission Internationale de l'Éclairage (CIE) Coordinates A quantitative measure of the color of the emitted light.

Workflow for OLED Material Development

OLED_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication & Testing cluster_analysis Analysis & Optimization start 4-Phenylthiophene-3-carboxylic acid ester Esterification start->ester coupling Functionalization (e.g., Suzuki Coupling) ester->coupling purification Purification coupling->purification photophys Photophysical Analysis (UV-Vis, PL, PLQY) purification->photophys electrochem Electrochemical Analysis (CV for HOMO/LUMO) purification->electrochem fab OLED Fabrication photophys->fab electrochem->fab test Device Performance Measurement (J-V-L, EQE, CIE) fab->test analysis Structure-Property Relationship Analysis test->analysis optimization Molecular Design Optimization analysis->optimization optimization->start Iterative Design

Caption: A workflow diagram for the development of OLED materials.

Conclusion and Future Outlook

4-Phenylthiophene-3-carboxylic acid represents a highly valuable and versatile platform for the development of novel organic materials for OLED applications. Its synthetic accessibility and the ability to readily functionalize the thiophene core allow for the precise tuning of molecular properties to achieve high-performance hole-transporting and emissive materials. The protocols and methodologies outlined in these application notes provide a solid foundation for researchers to explore the potential of this promising building block.

Future research in this area will likely focus on the development of more complex derivatives with enhanced thermal and morphological stability, as well as the exploration of their application in advanced device architectures, such as thermally activated delayed fluorescence (TADF) and phosphorescent OLEDs. The continued exploration of structure-property relationships will undoubtedly lead to the discovery of next-generation materials that will further advance the field of organic electronics.

References

  • Dudin, V., Ivanova, V., et al. (2023). NEW THIOPHENE BASED MATERIALS FOR EMISSIVE LAYERS OF ORGANIC LIGHT-EMITTING DIODES. Bulletin of Kyiv Polytechnic Institute. Series Instrument Making. [Link]

  • Beilstein Journals. (2023). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journals. [Link]

  • DigiChem. (2026). Advancing OLED Performance with Custom Synthesis. [Link]

  • GRENZE Scientific Society. (2024). Comparative Analysis of OLED Architectures: Insights into Performance and Applications. GRENZE International Journal of Engineering and Technology. [Link]

  • Journal of Materials and Environmental Science. (2015). Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science. [Link]

  • Beilstein Archives. (2023). Thienothiophene based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Archives. [Link]

  • Inorganic Chemistry. (2004). Organometallic complexes as hole-transporting materials in organic light-emitting diodes. Inorganic Chemistry. [Link]

  • ResearchGate. (2023). NEW THIOPHENE BASED MATERIALS FOR EMISSIVE LAYERS OF ORGANIC LIGHT-EMITTING DIODES. [Link]

  • NPG Asia Materials. (2015). Fluorescent thiophene-based materials and their outlook for emissive applications. NPG Asia Materials. [Link]

  • The Royal Society of Chemistry. (2009). Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups and its application as a polymer sensitizer. Journal of Materials Chemistry. [Link]

  • ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]

  • ACS Publications. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. [Link]

  • MDPI. (2016). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules. [Link]

  • ACS Applied Materials & Interfaces. (2025). Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals. ACS Applied Materials & Interfaces. [Link]

  • ResearchGate. (2025). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. [Link]

  • MDPI. (2024). Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs. Polymers. [Link]

  • EPJ Web of Conferences. (2018). Device characteristics of alternating-current-driven colour-tunable phosphorescent organic light-emitting diodes. EPJ Web of Conferences. [Link]

  • Semantic Scholar. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. [Link]

  • Semantic Scholar. (2024). Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. [Link]

  • MDPI. (2017). Hole-Transporting Materials for Printable Perovskite Solar Cells. Materials. [Link]

  • The Royal Society of Chemistry. (2023). Porphyrin–thieno[3,2-b]thiophene hole-transport materials enabling the production of long-lived radical ion pairs and high-performance perovskite solar cells. Journal of Materials Chemistry A. [Link]

  • ResearchGate. (2020). Hole Transporting Materials: Development of Dopant‐Free Organic Hole Transporting Materials for Perovskite Solar Cells (Adv. Energy Mater. 13/2020). [Link]

Sources

Method

Functionalization of the Thiophene Ring in 4-Phenylthiophene-3-carboxylic acid: Application Notes and Protocols

Introduction Thiophene-containing molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The 4-Phenylthiophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Thiophene-containing molecules are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The 4-Phenylthiophene-3-carboxylic acid scaffold, in particular, serves as a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The ability to selectively functionalize the thiophene ring allows for the fine-tuning of a molecule's physicochemical properties, enabling the exploration of structure-activity relationships (SAR) and the development of new chemical entities.

This guide provides a comprehensive overview of established methods for the functionalization of the thiophene ring in 4-Phenylthiophene-3-carboxylic acid. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for key transformations, and discuss the expected outcomes and potential challenges. The focus will be on practical, reproducible methods that can be readily implemented in a research setting.

Understanding the Reactivity of the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. In 4-Phenylthiophene-3-carboxylic acid, the substituents on the ring influence the regioselectivity of these reactions. The carboxylic acid group at the 3-position is an electron-withdrawing group and acts as a meta-director. However, in the context of the five-membered thiophene ring, its deactivating effect is more pronounced. The phenyl group at the 4-position can exert both inductive and resonance effects.

The most reactive positions on the thiophene ring for electrophilic attack are typically the C2 and C5 positions, which are ortho and para to the sulfur atom, respectively. The electron-withdrawing nature of the carboxylic acid at C3 will generally direct incoming electrophiles to the C5 position. However, steric hindrance from the adjacent phenyl group at C4 may also influence the outcome, potentially favoring substitution at the C2 position under certain conditions.

Key Functionalization Strategies

The functionalization of the 4-Phenylthiophene-3-carboxylic acid core can be broadly categorized into three main approaches:

  • Electrophilic Aromatic Substitution: Direct introduction of functional groups onto the thiophene ring.

  • Directed ortho-Metalation (DoM): Utilizing the carboxylic acid group to direct metalation and subsequent functionalization at the C5 position.

  • Cross-Coupling Reactions: Leveraging a pre-installed halide on the thiophene ring to form new carbon-carbon or carbon-heteroatom bonds.

The following sections will provide detailed protocols for each of these strategies.

Protocol 1: Electrophilic Bromination at the C5 Position

Bromination is a fundamental transformation that introduces a versatile handle for subsequent cross-coupling reactions. The use of N-Bromosuccinimide (NBS) is a common and effective method for the regioselective bromination of electron-rich heterocycles.

Causality of Experimental Choices
  • N-Bromosuccinimide (NBS): NBS is a mild and selective brominating agent, which is crucial for preventing over-bromination or degradation of the starting material. It provides a low concentration of elemental bromine in situ, which is the active electrophile.

  • Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can facilitate the polarization of the Br-Br bond in the trace amounts of bromine present, enhancing its electrophilicity. It also serves to dissolve the starting material.

  • Reaction at Room Temperature: The reaction is typically carried out at room temperature to control the reaction rate and prevent potential side reactions that could occur at elevated temperatures.

Experimental Protocol
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Phenylthiophene-3-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-water.

  • Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Drying: Dry the product under vacuum to yield 5-Bromo-4-phenylthiophene-3-carboxylic acid.

Data Presentation
Reactant Reagent Solvent Temp (°C) Time (h) Product Yield (%)
4-Phenylthiophene-3-carboxylic acidNBSAcetic Acid252-45-Bromo-4-phenylthiophene-3-carboxylic acid>90
Visualization of the Reaction

G reactant 4-Phenylthiophene-3-carboxylic acid product 5-Bromo-4-phenylthiophene-3-carboxylic acid reactant->product Bromination reagent NBS, Acetic Acid reagent->product

Caption: Electrophilic bromination of 4-Phenylthiophene-3-carboxylic acid.

Protocol 2: Nitration of the Thiophene Ring

Nitration introduces a nitro group, which can serve as a precursor for an amino group or act as an electron-withdrawing group to modulate the electronic properties of the molecule. The reaction requires careful control of temperature due to the exothermic nature of nitration.

Causality of Experimental Choices
  • Fuming Nitric Acid and Acetic Anhydride: This combination generates acetyl nitrate in situ, which is a milder and more selective nitrating agent than the traditional nitric acid/sulfuric acid mixture. This helps to prevent oxidation and degradation of the thiophene ring.[3]

  • Low Temperature: The reaction is conducted at low temperatures (0-10 °C) to control the rate of reaction and minimize the formation of undesired byproducts.[3]

Experimental Protocol
  • Cooling: In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stir bar, cool a solution of 4-Phenylthiophene-3-carboxylic acid (1.0 eq) in acetic anhydride to 0 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, slowly add fuming nitric acid (1.1 eq) to acetic anhydride at 0 °C.

  • Slow Addition: Add the freshly prepared nitrating mixture dropwise to the solution of the thiophene derivative, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the nitrated product.

Data Presentation
Reactant Reagent Solvent Temp (°C) Time (h) Product Yield (%)
4-Phenylthiophene-3-carboxylic acidHNO₃/Ac₂OAcetic Anhydride0-101-25-Nitro-4-phenylthiophene-3-carboxylic acid70-80
Visualization of the Reaction

G reactant 4-Phenylthiophene-3-carboxylic acid product 5-Nitro-4-phenylthiophene-3-carboxylic acid reactant->product Nitration reagent HNO3, Ac2O reagent->product

Caption: Nitration of 4-Phenylthiophene-3-carboxylic acid.

Protocol 3: Suzuki Cross-Coupling of 5-Bromo-4-phenylthiophene-3-carboxylic acid

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[4] Starting from the 5-bromo derivative, a wide variety of aryl or vinyl groups can be introduced at this position.

Causality of Experimental Choices
  • Palladium Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄, is essential for the catalytic cycle of the Suzuki reaction.[5]

  • Base: A base, such as potassium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation to the palladium center.[4][5]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reaction components.[5]

Experimental Protocol
  • Inert Atmosphere: To a Schlenk flask, add 5-Bromo-4-phenylthiophene-3-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water. To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heating: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Work-up: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation
Reactant Coupling Partner Catalyst Base Solvent Temp (°C) Product Yield (%)
5-Bromo-4-phenylthiophene-3-carboxylic acidArylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O905-Aryl-4-phenylthiophene-3-carboxylic acid60-90
Visualization of the Reaction Pathway

G start 5-Bromo-4-phenylthiophene-3-carboxylic acid end 5-Aryl-4-phenylthiophene-3-carboxylic acid start->end Suzuki Coupling partner Ar-B(OH)2 partner->end catalyst Pd(0) Catalyst, Base catalyst->end

Caption: Suzuki cross-coupling reaction workflow.

Protocol 4: Directed ortho-Metalation (DoM) for C5-Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[6][7] The carboxylic acid group can act as a directing metalation group (DMG), facilitating deprotonation at the adjacent C5 position by a strong base like n-butyllithium (n-BuLi). The resulting aryllithium species can then be trapped with various electrophiles.

Causality of Experimental Choices
  • n-Butyllithium (n-BuLi): A strong organolithium base is required to deprotonate the relatively unreactive C-H bond of the thiophene ring. Two equivalents are necessary to first deprotonate the acidic carboxylic acid proton and then the C5 proton.

  • TMEDA: Tetramethylethylenediamine (TMEDA) is often used as an additive to break down the oligomeric aggregates of n-BuLi, increasing its basicity and reactivity.

  • Low Temperature: The reaction is performed at very low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate and to control the reaction with the electrophile.

Experimental Protocol
  • Inert Atmosphere and Cooling: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-Phenylthiophene-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

  • Base Addition: Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) to the stirred solution, maintaining the temperature at -78 °C.

  • Metalation: Stir the mixture at -78 °C for 1-2 hours to allow for complete metalation.

  • Electrophile Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Data Presentation
Reactant Base Electrophile (E+) Solvent Temp (°C) Product (at C5)
4-Phenylthiophene-3-carboxylic acidn-BuLiR-CHOTHF-78-CH(OH)R
4-Phenylthiophene-3-carboxylic acidn-BuLiR₂C=OTHF-78-C(OH)R₂
4-Phenylthiophene-3-carboxylic acidn-BuLiR-XTHF-78-R
Visualization of the DoM Strategy

G start 4-Phenylthiophene-3-carboxylic acid intermediate Dilithiated Intermediate start->intermediate 1. 2.2 eq n-BuLi, -78°C product 5-Functionalized Product intermediate->product 2. E+ electrophile Electrophile (E+) electrophile->product

Caption: Directed ortho-metalation (DoM) workflow.

Conclusion

The functionalization of 4-Phenylthiophene-3-carboxylic acid offers a rich platform for the synthesis of diverse and complex molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. By understanding the underlying principles of reactivity and carefully selecting the appropriate reaction conditions, chemists can efficiently generate libraries of novel compounds for various applications in drug discovery and materials science.

References

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of 4-Phenylthiophene-3-carboxylic acid in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 4-Phenylthiophene-3-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 4-Phenylthiophene-3-carboxylic acid .

Compounds containing a hydrophobic biphenyl-like core (the phenyl and thiophene rings) paired with a polar, ionizable moiety (the carboxylic acid) frequently exhibit paradoxical solubility behaviors. They are highly soluble in organic solvents like DMSO but prone to rapid, amorphous precipitation when introduced into aqueous biological assays[1][2]. This guide provides field-proven, self-validating methodologies to rescue your assay integrity.

Diagnostic Workflow: Solubility Rescue Logic

SolubilityTroubleshooting Start Compound Precipitates in Assay Buffer CheckAssay Determine Assay Type Start->CheckAssay CellBased Cell-Based Assay CheckAssay->CellBased Biochem Biochemical Assay CheckAssay->Biochem CheckDMSO Is Target DMSO > 0.5%? CellBased->CheckDMSO CheckSurfactant Protein Tolerates Surfactants? Biochem->CheckSurfactant ReduceDMSO Reduce DMSO Limit (Cytotoxicity Risk) CheckDMSO->ReduceDMSO Yes UseCD Formulate with HP-β-Cyclodextrin CheckDMSO->UseCD No ReduceDMSO->UseCD SaltForm Exploit Carboxylic Acid: Pre-form Sodium Salt UseCD->SaltForm Alternative AddTween Add 0.01-0.05% Tween-20 or CHAPS CheckSurfactant->AddTween Yes CheckSurfactant->SaltForm No

Diagnostic logic tree for troubleshooting 4-Phenylthiophene-3-carboxylic acid precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does my 4-Phenylthiophene-3-carboxylic acid stock turn cloudy the moment I add it to my pH 7.4 assay buffer? A1: This is a classic kinetic phenomenon known as a "solvent crash"[1][2]. In 100% DMSO, the molecule is fully solvated. When spiked directly into an aqueous buffer, the local dielectric constant drops precipitously. Because the hydrophobic phenyl-thiophene core aggregates into amorphous precipitates faster than the carboxylic acid proton can dissociate to form the soluble carboxylate anion, the compound crashes out of solution. Causality & Solution: To fix this, you must manipulate the kinetics of dissolution. By utilizing an intermediate dilution step or pre-forming the sodium salt, you give the molecule time to ionize before the hydrophobic effect forces aggregation.

Q2: Can I just increase the final DMSO concentration in my cell-based assay to keep it dissolved? A2: I strongly advise against this. While increasing DMSO might thermodynamically keep the compound in solution, it introduces severe confounding variables in cell-based assays. Literature and empirical data consistently show that DMSO concentrations above 0.5% to 1% induce cytotoxicity, alter cell morphology, and cause oxidative stress[3][4][5]. Furthermore, high DMSO can artificially alter cell membrane permeability, leading to false positives in your efficacy readouts[3][6]. For cell-based screening, you must cap your final DMSO concentration at 0.1% - 0.5%[5].

Q3: If I can't use high DMSO, how do I rescue the solubility for cell-based screening? A3: The most elegant and biologically inert solution is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[7]. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity[8]. The hydrophobic phenyl-thiophene core of your compound will spontaneously partition into the HP-β-CD cavity, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[7]. This method can enhance aqueous solubility by orders of magnitude without the membrane-disrupting effects of organic solvents.

Q4: How should I handle the carboxylic acid moiety to my advantage? A4: Exploit its pKa. The pKa of the carboxylic acid on the thiophene ring is typically around 3.5 - 4.5. At physiological pH (7.4), it should be >99% ionized. However, if your assay buffer has weak buffering capacity, the localized acidity of the compound dissolving can lower the micro-environmental pH, suppressing ionization. Ensure your assay buffer has at least 50 mM buffering agent (e.g., HEPES or Tris) and consider pre-forming the sodium salt of 4-Phenylthiophene-3-carboxylic acid by adding a stoichiometric equivalent of NaOH to your aqueous diluent before mixing.

Quantitative Data: Solubilization Strategies Comparison

StrategyMax Aqueous Conc. (Est.)Cell Assay CompatibilityBiochem Assay CompatibilityPrimary Mechanism of Action
Direct DMSO Spike (1%) < 5 µMPoor (Toxicity Risk)ModerateCo-solvency (High risk of solvent crash)
pH Adjustment (Sodium Salt) 50 - 100 µMExcellentExcellentIonization of the carboxylic acid moiety
Surfactant (0.05% Tween-20) 100 - 250 µMPoor (Lyses cells)ExcellentMicellar encapsulation of hydrophobic core
HP-β-CD Complexation (20%) > 500 µMExcellentGoodHost-guest hydrophobic cavity inclusion

Experimental Protocols

Protocol A: Stepwise Intermediate Dilution (For Biochemical Assays)

This self-validating protocol prevents the "DMSO crash" by bridging the dielectric gap between 100% organic solvent and 100% aqueous buffer.

  • Master Stock: Prepare a 10 mM master stock of 4-Phenylthiophene-3-carboxylic acid in 100% anhydrous DMSO.

  • Intermediate Buffer: Prepare a transition buffer consisting of 50 mM Tris-HCl (pH 8.0) supplemented with 5% DMSO and 0.05% Tween-20. Note: The slightly elevated pH ensures rapid deprotonation of the carboxylic acid upon contact.

  • Kinetic Mixing: Slowly inject 10 µL of the 10 mM stock into 990 µL of the intermediate buffer while vortexing vigorously. This yields a clear 100 µM intermediate stock.

  • Final Assay Dilution: Dilute the intermediate stock 1:10 into your final assay buffer (pH 7.4) to achieve a 10 µM final assay concentration. The final DMSO concentration will be a safe 0.6%.

Protocol B: HP-β-CD Complexation Workflow (For Cell-Based Assays)

Use this protocol when surfactants are prohibited and DMSO must be kept below 0.5%.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your basal cell culture media (without FBS, as serum proteins can compete for the cyclodextrin cavity).

  • Compound Solubilization: Dissolve 4-Phenylthiophene-3-carboxylic acid in 100% DMSO to a concentration of 20 mM.

  • Complexation: Add 5 µL of the 20 mM compound stock dropwise into 995 µL of the 20% HP-β-CD solution under continuous sonication in a water bath for 15 minutes.

  • Thermodynamic Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 hours to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Sterile Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed micro-precipitates. This is your working stock, ready to be diluted into your final cell culture media.

Sources

Optimization

reducing byproduct formation during 4-Phenylthiophene-3-carboxylic acid halogenation

Welcome to the technical support center for the halogenation of 4-phenylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the halogenation of 4-phenylthiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you minimize byproduct formation and maximize the yield of your desired halogenated product.

The halogenation of thiophene derivatives is a cornerstone of synthetic chemistry, providing essential building blocks for materials science and pharmaceuticals.[1][2] However, the inherent reactivity of the thiophene ring, combined with the directing effects of its substituents, often leads to challenges in controlling selectivity. This guide provides a structured approach to understanding and overcoming these common hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing significant amounts of a di-halogenated byproduct. How can I improve the selectivity for mono-halogenation?

Probable Causes:

The formation of di-halogenated species is a common issue stemming from the high reactivity of the thiophene ring, which is often more susceptible to electrophilic substitution than benzene.[3] The initial halogen substituent only weakly deactivates the ring, allowing for a second substitution to occur.

  • Overly Reactive Halogenating Agent: Aggressive reagents like elemental bromine (Br₂) or chlorine (Cl₂) can be difficult to control, leading to over-halogenation.

  • Stoichiometry and Reaction Conditions: Using an excess of the halogenating agent, or running the reaction at elevated temperatures, will invariably favor the formation of poly-halogenated products.[4]

Solutions and Methodologies:

The key to achieving mono-selectivity is to carefully control the reaction's kinetics and the reactivity of the electrophile.

1. Employ a Milder Halogenating Agent: N-halosuccinimides (NXS), such as N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS), are excellent alternatives to elemental halogens.[5][6] They provide a slower, more controlled release of the electrophilic halogen, significantly enhancing selectivity. Recent studies have also shown that catalytic systems, such as thianthrene/TfOH with NXS reagents, can improve efficiency for challenging substrates.[7][8][9]

2. Precise Control of Stoichiometry and Temperature:

  • Use a slight excess (1.0 to 1.1 equivalents) of the NXS reagent to ensure full conversion of the starting material without promoting a second halogenation.

  • Maintain a low reaction temperature. Starting the reaction at 0 °C or below can dramatically improve selectivity.

dot

cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_products Products SM 4-Phenylthiophene- 3-carboxylic acid Reagent_NBS NBS (1.1 eq) Solvent: Acetic Acid SM->Reagent_NBS Controlled Conditions Reagent_Br2 Br₂ (2.2 eq) Solvent: CCl₄ SM->Reagent_Br2 Harsh Conditions Mono Desired Mono-halogenated Product Reagent_NBS->Mono High Selectivity Reagent_Br2->Mono Di Di-halogenated Byproduct Reagent_Br2->Di Low Selectivity

Caption: Controlled vs. Harsh Halogenation Conditions.

Experimental Protocol: Selective Mono-bromination using NBS
  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 4-Phenylthiophene-3-carboxylic acid (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker of ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove acetic acid and succinimide, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure mono-brominated product.

Q2: My primary byproduct is a halogenated compound that has lost its carboxylic acid group. What is causing this and how can I prevent it?

Probable Causes:

This side reaction is known as halodecarboxylation . It involves the replacement of a carboxylic acid group with a halogen atom and is a known pathway for aromatic carboxylic acids under certain halogenating conditions.[10][11]

  • Reaction Mechanism: The reaction can be promoted by heat or the presence of certain catalysts, proceeding through either an ionic or radical mechanism where the carboxyl group is ultimately lost as CO₂.[12]

  • Harsh Conditions: High temperatures and highly reactive halogenating agents can facilitate this undesired transformation.

Solutions and Methodologies:

The most robust solution is to protect the carboxylic acid functional group, rendering it inert to the decarboxylation pathway.

1. Protection of the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester) prior to halogenation. The ester group is electronically withdrawing, which slightly deactivates the ring (aiding in selectivity) and is stable under most halogenation conditions. After successful halogenation, the ester can be easily hydrolyzed back to the carboxylic acid.

dot

Start 4-Phenylthiophene- 3-carboxylic acid Protect Esterification (e.g., SOCl₂/MeOH) Start->Protect Ester Methyl 4-Phenylthiophene- 3-carboxylate Protect->Ester Halogenate Halogenation (e.g., NBS/AcOH) Ester->Halogenate HaloEster Halogenated Ester Halogenate->HaloEster Hydrolyze Hydrolysis (e.g., NaOH, then H⁺) HaloEster->Hydrolyze Final Desired Halogenated Carboxylic Acid Hydrolyze->Final

Caption: Protection Strategy Workflow to Prevent Decarboxylation.

Experimental Protocol: Protection-Halogenation-Deprotection Sequence

Part A: Esterification

  • Suspend 4-Phenylthiophene-3-carboxylic acid (1.0 eq) in methanol (20 mL per gram).

  • Cool the suspension to 0 °C and add thionyl chloride (1.5 eq) dropwise.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

Part B: Halogenation & Hydrolysis

  • Perform the halogenation on the methyl ester product from Part A using the selective mono-bromination protocol described in the previous section.

  • After isolating the halogenated ester, dissolve it in a mixture of THF and water.

  • Add an excess of sodium hydroxide (3-4 eq) and heat the mixture to reflux for 2-4 hours.

  • After cooling, acidify the mixture with concentrated HCl until the pH is ~1-2.

  • Collect the precipitated halogenated carboxylic acid by filtration.

Q3: The halogen is adding to an unexpected position on the thiophene ring. How can I control the regioselectivity?

Probable Causes:

The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic effects of the substituents already present on the ring.

  • Directing Effects: For 4-phenylthiophene-3-carboxylic acid, the thiophene ring has two unsubstituted positions: C2 and C5. The sulfur atom activates the adjacent α-positions (C2 and C5) towards electrophilic attack. The phenyl group at C4 and the electron-withdrawing carboxylic acid at C3 will influence the relative reactivity of these two sites. Generally, for 3-substituted thiophenes, the C5 position is sterically more accessible and often electronically favored for substitution.

  • "Halogen Dance" Reactions: Under certain conditions, particularly with strong bases like lithium diisopropylamide (LDA), a "halogen dance" can occur, where a halogen atom migrates from one position to another on the ring.[13][14][15] This is less common under standard electrophilic halogenation conditions but is a known phenomenon in thiophene chemistry.[14]

Solutions and Methodologies:

1. Understanding the Inherent Selectivity: Based on established principles of electrophilic substitution on thiophenes, the reaction should preferentially occur at the C5 position, which is alpha to the sulfur and less sterically hindered than the C2 position. The C2 position is flanked by two substituents. You should confirm the structure of your product using 2D NMR techniques (like NOESY or HMBC) to definitively assign the halogen's position.

2. Solvent and Catalyst Choice: The choice of solvent can influence regioselectivity. Polar aprotic solvents like DMF or polar protic solvents like acetic acid are commonly used. Acetic acid can protonate the carbonyl of the carboxylic acid, potentially influencing its directing effect. It is advisable to perform small-scale trial reactions in different solvents to determine the optimal system for your desired isomer.

Table 1: Comparison of Common Halogenating Reagents

ReagentFormulaTypical ByproductsSelectivityNotes
N-Bromosuccinimide C₄H₄BrNO₂Low levels of di-brominationHighRecommended for selective mono-bromination.[4]
N-Chlorosuccinimide C₄H₄ClNO₂Low levels of di-chlorinationHighGood for mono-chlorination; generally less reactive than NBS.[5]
Elemental Bromine Br₂Di-bromination, HBrModerate to LowHighly reactive; difficult to control stoichiometry.
Elemental Iodine I₂Low reactivityHighRequires an oxidizing agent or catalyst to generate the electrophile.

Frequently Asked Questions (FAQs)

Q: What are the most common byproducts in this reaction? A: The three most common byproducts are (1) the di-halogenated product, (2) the decarboxylated and halogenated product, and (3) the regioisomer where the halogen has added to the less-favored position.

Q: How does solvent choice affect the reaction? A: Solvents can influence the solubility of the reagents and the stability of the reaction intermediates.

  • Acetic Acid: A common choice that can also act as a mild catalyst.

  • Tetrahydrofuran (THF) / Dichloromethane (DCM): Inert solvents that are good for reactions at very low temperatures.

  • Dimethylformamide (DMF): A polar aprotic solvent that can accelerate reactions involving N-halosuccinimides.

Q: Can I inadvertently halogenate the phenyl ring instead of the thiophene ring? A: It is highly unlikely under the conditions described. The thiophene ring is significantly more electron-rich and therefore more activated towards electrophilic substitution than the phenyl ring.[3] Halogenation will occur preferentially on the thiophene ring.

References

  • Fröhlich, J., & Winter, B. (n.d.). Selective halogen migration reactions at mixed halothiophenes. Institute of Organic Chemistry, Technical University of Vienna.
  • ResearchGate. (2026, March 17).
  • Regiocontrolled Halogen Dance of Bromothiophenes and Bromofurans. (2018, November 2).
  • Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. (2017, January 7). PMC.
  • Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source. (2024, July 22). PubMed.
  • Thiophene. (n.d.). Wikipedia.
  • Application Notes and Protocols: Halogenated Thiophenes in M
  • Thiophene: Bromination & Reduction. (2023, October 21). Vaia.
  • Gendron, D., & Vamvounis, G. (2015, October 30). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (n.d.). PMC.
  • Lambert, F. L., Ellis, W. D., & Parry, R. J. (n.d.). Halogenation of Aromatic Compounds by N-Bromo- and N-Chlorosuccinimide under Ionic Conditions. The Journal of Organic Chemistry.
  • Electrophilic Substitution of Thiophene and its Derivatives. (n.d.).
  • Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source. (2024, July 5).
  • ChemInform Abstract: N-Halo Reagents. N-Halosuccinimides in Organic Synthesis and in Chemistry of Natural Compounds. (2002, March).
  • Thianthrene/TfOH-catalyzed electrophilic halogenations using N-halosuccinimides as the halogen source. (2024, July 22). Chemical Science (RSC Publishing).
  • Decarboxylative Halogenation of Organic Compounds. (n.d.). PMC - NIH.
  • A Unified Approach to Decarboxylative Halogenation of (Het- ero)aryl Carboxylic Acids. (n.d.). OSTI.GOV.
  • Decarboxylative Halogenation of Organic Compounds. (2020, November 17). Chemical Reviews.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral data for 4-Phenylthiophene-3-carboxylic acid

Comprehensive NMR Spectroscopic Guide: 4-Phenylthiophene-3-carboxylic Acid vs. Structural Alternatives Thiophene-3-carboxylic acid derivatives are privileged scaffolds in modern drug discovery, frequently serving as core...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Spectroscopic Guide: 4-Phenylthiophene-3-carboxylic Acid vs. Structural Alternatives

Thiophene-3-carboxylic acid derivatives are privileged scaffolds in modern drug discovery, frequently serving as core pharmacophores in EGFR kinase inhibitors[1] and A1 adenosine receptor modulators[2]. During the synthesis of these active pharmaceutical ingredients (APIs), distinguishing between positional isomers—specifically 4-phenylthiophene-3-carboxylic acid and its alternative, 5-phenylthiophene-3-carboxylic acid —is a critical quality control checkpoint. Because these isomers share identical molecular weights and similar polarities, routine chromatographic methods often fail to provide unambiguous identification.

This guide provides an objective, data-driven comparison of the 1 H and 13 C NMR spectral profiles of 4-phenylthiophene-3-carboxylic acid against its 5-phenyl alternative. By detailing the causality behind chemical shifts and coupling constants, this document serves as a self-validating protocol for researchers requiring rigorous structural verification.

Structural and Mechanistic Context

The electronic environment of the thiophene ring is highly sensitive to the position of electron-withdrawing (carboxylic acid) and resonance-donating (phenyl) substituents. Understanding this causality is the foundation of spectral interpretation:

  • 4-Phenylthiophene-3-carboxylic acid : The adjacent carboxylic acid strongly deshields the H-2 proton via magnetic anisotropy and inductive electron withdrawal. The remaining ring protons (H-2 and H-5) are separated by a heteroatom and a carbon, resulting in a characteristic long-range coupling constant ( J2,5​ ) of approximately 3.2 Hz.

  • 5-Phenylthiophene-3-carboxylic acid : The remaining protons (H-2 and H-4) exhibit a meta-like coupling ( J2,4​ ). Because of the spatial arrangement and intervening bonds, this coupling constant is significantly smaller, typically around 1.5 Hz.

Comparative NMR Spectral Data

To objectively evaluate the synthesized product against its alternative, the following tables summarize the diagnostic NMR signals. Data is referenced to DMSO- d6​ , which is the optimal solvent for stabilizing these compounds.

Table 1: 1 H NMR Comparative Data (400 MHz, DMSO- d6​ )
Position4-Phenylthiophene-3-carboxylic acid5-Phenylthiophene-3-carboxylic acidDiagnostic Rationale (Causality)
H-2 ~8.25 ppm (d, J = 3.2 Hz)~8.15 ppm (d, J = 1.5 Hz)Highly deshielded by the adjacent -COOH group. The coupling constant (J) is the primary diagnostic differentiator.
H-4 N/A (Phenyl substitution)~7.70 ppm (d, J = 1.5 Hz)H-4 is absent in the 4-phenyl isomer.
H-5 ~7.60 ppm (d, J = 3.2 Hz)N/A (Phenyl substitution)H-5 is absent in the 5-phenyl isomer.
Phenyl H 7.30 - 7.50 ppm (m, 5H)7.35 - 7.65 ppm (m, 5H)Multiplet corresponding to the monosubstituted benzene ring.
-COOH ~12.8 ppm (br s, 1H)~12.9 ppm (br s, 1H)Broad singlet, exchangeable with D 2​ O.
Table 2: 13 C NMR Comparative Data (100 MHz, DMSO- d6​ )
Carbon4-Phenylthiophene-3-carboxylic acid5-Phenylthiophene-3-carboxylic acid
C-2 ~135.0 ppm~133.5 ppm
C-3 ~131.0 ppm~134.0 ppm
C-4 ~141.5 ppm~126.0 ppm
C-5 ~124.0 ppm~145.0 ppm
Phenyl (ipso) ~136.0 ppm~133.0 ppm
Phenyl (o, m, p) 127.0 - 129.0 ppm125.0 - 129.0 ppm
C=O (Acid) ~164.0 ppm~163.5 ppm

Experimental Protocol: A Self-Validating NMR Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology must be strictly adhered to. This protocol is designed to eliminate concentration-dependent artifacts and ensure high-fidelity data for quaternary carbons.

Step 1: Sample Preparation and Solvent Selection

  • Action : Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D).

  • Causality : While CDCl 3​ is a standard NMR solvent, carboxylic acids tend to form hydrogen-bonded dimers in non-polar media, leading to broad, concentration-dependent -COOH peaks and shifting of adjacent ring protons. DMSO- d6​ competitively disrupts these dimers, locking the monomeric state and yielding sharp, reproducible resonances.

Step 2: Probe Tuning and Shimming

  • Action : Insert the sample and perform automated or manual tuning and matching (ATMA) for both 1 H and 13 C nuclei. Shim the Z-axis gradients until the residual DMSO- d5​ pentet (2.50 ppm) has a line width at half-height (FWHM) of < 1.0 Hz.

  • Causality : Precise shimming is non-negotiable. Poor magnetic field homogeneity will artificially broaden peaks, obscuring the critical 1.5 Hz ( J2,4​ ) vs. 3.2 Hz ( J2,5​ ) coupling constants required for isomer differentiation.

Step 3: 1 H and 13 C Acquisition Parameters

  • Action :

    • For 1 H NMR: Acquire 16-32 scans with a spectral width of 15 ppm and a relaxation delay (D1) of 2.0 seconds.

    • For 13 C NMR: Acquire a minimum of 512 scans with a spectral width of 250 ppm. Crucially, set the D1 to 3.0 seconds.

  • Causality : Quaternary carbons (C-3, C-4, and the phenyl ipso-carbon) lack directly attached protons, meaning they do not benefit from standard Nuclear Overhauser Effect (NOE) enhancement and possess significantly longer T1​ relaxation times. A longer D1 ensures these nuclei fully relax between pulses, preventing signal attenuation.

Step 4: Data Processing and Integration

  • Action : Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation. Phase correct manually and integrate the thiophene protons relative to the phenyl multiplet (set to 5.00).

  • Causality : An LB of 0.3 Hz optimally balances signal-to-noise enhancement without degrading the digital resolution required to measure the diagnostic thiophene coupling constants.

Diagnostic Workflow Visualization

The following logic tree illustrates the self-validating decision matrix used to confirm the identity of the synthesized thiophene isomer based on the acquired spectral data.

NMR_Workflow Sample Sample Preparation 4-Phenylthiophene-3-carboxylic acid Solvent Solvent Selection (DMSO-d6 selected to disrupt carboxylic acid dimerization) Sample->Solvent Acquisition NMR Acquisition 1H (400 MHz) & 13C (100 MHz) Optimized D1 for Quaternary Carbons Solvent->Acquisition Processing Spectral Processing Exponential LB & Phase Correction Acquisition->Processing Decision Coupling Constant (J) Analysis Isomer Differentiation Processing->Decision Isomer4 J_2,5 ≈ 3.2 Hz Confirmed 4-Phenyl Isomer Decision->Isomer4  H-2/H-5 Coupling Isomer5 J_2,4 ≈ 1.5 Hz Confirmed 5-Phenyl Isomer Decision->Isomer5  H-2/H-4 Coupling

Figure 1: NMR workflow for the acquisition and diagnostic differentiation of thiophene isomers.

Conclusion

When comparing 4-phenylthiophene-3-carboxylic acid to its 5-phenyl alternative, 1 H NMR provides the most definitive, objective performance metric. By isolating the J2,5​ (~3.2 Hz) and J2,4​ (~1.5 Hz) coupling constants, researchers can bypass the ambiguities of chromatographic retention times. Adherence to the optimized DMSO- d6​ protocol ensures that these subtle spectroscopic nuances are captured with high fidelity, validating the structural integrity of the API precursor.

References

  • "Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity." RSC Medicinal Chemistry via National Institutes of Health (NIH). URL: [Link]

  • "Effects of Conformational Restriction of 2-Amino-3-benzoylthiophenes on A1 Adenosine Receptor Modulation." Journal of Medicinal Chemistry via American Chemical Society (ACS). URL: [Link]

  • MacDowell, D. W. H., & Jeffries, A. T. "A Novel and Expeditious Approach to Thiophene-3-carboxylates." Journal of Organic Chemistry via Electronics and Books. URL: [Link]

Sources

Comparative

mass spectrometry fragmentation pattern of 4-Phenylthiophene-3-carboxylic acid

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation of 4-Phenylthiophene-3-carboxylic Acid Executive Summary & Field Context As a Senior Application Scientist, I frequently evaluate analytical platforms...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation of 4-Phenylthiophene-3-carboxylic Acid

Executive Summary & Field Context

As a Senior Application Scientist, I frequently evaluate analytical platforms for the structural elucidation of complex heterocyclic building blocks. 4-Phenylthiophene-3-carboxylic acid (4-PTCA) is a highly versatile scaffold utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of 1[1], 2[2], and3[3].

When analyzing 4-PTCA and its derivatives, researchers must choose the correct mass spectrometry (MS) platform to avoid artifacts and ensure accurate structural assignment. This guide objectively compares the performance of High-Resolution ESI-Q-TOF MS/MS versus DIP-EI-MS (Direct Insertion Probe Electron Impact MS) , detailing the causality behind their distinct fragmentation patterns.

Mechanistic Causality of 4-PTCA Fragmentation

The molecular structure of 4-PTCA (Exact Mass: 204.0245 Da) dictates its behavior under different ionization energies. Understanding why specific bonds break is essential for interpreting spectra accurately.

Soft Ionization: ESI Negative Mode (CID) Under Electrospray Ionization (ESI) negative mode, the carboxylic acid moiety (pKa ~4.0) readily deprotonates to form a highly stable carboxylate anion [M-H]⁻ at m/z 203.0172. When subjected to Collision-Induced Dissociation (CID), the dominant neutral loss is carbon dioxide (CO₂, 44 Da).

  • The Causality: The loss of CO₂ is thermodynamically driven by the formation of a carbanion at m/z 159.0274. This anion is exceptionally stable because the negative charge is delocalized across the thiophene pi-system and further stabilized by the adjacent phenyl ring conjugation.

Hard Ionization: EI Mode (70 eV) Electron Impact (EI) bombards the molecule with 70 eV electrons, stripping an electron to form a radical cation M⁺• at m/z 204.0245. This high-energy state triggers extensive skeletal fragmentation.

  • The Causality: Alpha-cleavage of the C-O bond results in the loss of a hydroxyl radical (-17 Da) to form an acylium ion (m/z 187). Concurrently, a well-documented 4[4] occurs. The spatial proximity of the carboxylic acid group to the adjacent phenyl/thiophene protons facilitates the abstraction of a hydrogen atom, leading to the neutral loss of water (H₂O, 18 Da) and yielding a stable radical cation at m/z 186.

G cluster_ESI Soft Ionization (ESI Negative) cluster_EI Hard Ionization (EI 70 eV) Parent 4-Phenylthiophene-3-carboxylic acid MW: 204.0245 ESI_Pre [M-H]- m/z 203.0172 Parent->ESI_Pre Deprotonation EI_Pre M+• m/z 204.0245 Parent->EI_Pre Electron Impact ESI_Frag1 [M-H-CO2]- m/z 159.0274 ESI_Pre->ESI_Frag1 -CO2 (44 Da) CID EI_Frag1 [M-OH]+ m/z 187.02 EI_Pre->EI_Frag1 -OH• (17 Da) Alpha Cleavage EI_Frag2 [M-H2O]+• m/z 186.01 EI_Pre->EI_Frag2 -H2O (18 Da) Ortho-Effect EI_Frag3 [M-COOH]+ m/z 159.02 EI_Pre->EI_Frag3 -COOH• (45 Da)

Caption: Logic of 4-PTCA fragmentation pathways under ESI(-) and EI conditions.

Quantitative Data Comparison

The following table summarizes the experimental performance and fragment assignments of 4-PTCA across the two platforms. Data aligns with standard 5[5].

Analytical PlatformPrecursor Ion (m/z)Key Fragment Ions (m/z)Relative Abundance (%)Mechanistic AssignmentMass Accuracy
ESI-Q-TOF MS/MS 203.0172 [M-H]⁻159.0274100 (Base Peak)[M-H - CO₂]⁻< 2 ppm
115.037515[M-H - CO₂ - CS]⁻< 2 ppm
DIP-EI-MS (70 eV) 204.0245 M⁺•204.0285Molecular Ion M⁺•Nominal
187.0240[M - OH]⁺ (Alpha Cleavage)Nominal
186.0165[M - H₂O]⁺• (Ortho-Effect)Nominal
159.02100 (Base Peak)[M - COOH]⁺Nominal

Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following workflows are designed as self-validating systems.

Workflow Sample Sample Prep 1 µg/mL in MeOH LC UHPLC Separation C18 Column Sample->LC DIP Direct Insertion Probe Vacuum Heating Sample->DIP QTOF Q-TOF MS/MS Negative ESI LC->QTOF Data1 HRMS Data Exact Mass & CID QTOF->Data1 EIMS Single Quad MS 70 eV EI DIP->EIMS Data2 Nominal Mass Data Library Matching EIMS->Data2

Caption: Experimental workflow comparison for 4-PTCA mass spectrometry analysis.

Protocol A: High-Resolution LC-ESI-Q-TOF MS/MS
  • Causality of Choice: LC-MS is ideal for trace quantification and exact mass determination. We utilize 0.1% formic acid in the mobile phase. While formic acid can theoretically suppress negative ionization, a low concentration (0.1%) is strictly necessary to prevent secondary interactions with silanols on the C18 stationary phase (ensuring sharp peaks), while the high ESI voltage still forces sufficient droplet deprotonation.

  • Step 1 (System Suitability): Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF flight tube. Mass error must be < 2 ppm. Run a solvent blank (MeOH) to validate the absence of m/z 203 background.

  • Step 2 (Chromatography): Inject 2 µL of 4-PTCA (1 µg/mL in MeOH) onto a sub-2µm C18 column. Flow rate: 0.4 mL/min. Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Step 3 (Ionization & CID): Operate the ESI source in negative mode. Capillary voltage: 3500 V. Isolate the precursor m/z 203.01 in the quadrupole. Apply a collision energy sweep of 10–40 eV in the collision cell (using N₂ gas) to generate the m/z 159 product ion.

Protocol B: Direct Insertion Probe EI-MS (DIP-EI-MS)
  • Causality of Choice: Free carboxylic acids are highly polar and prone to thermal decarboxylation or irreversible adsorption on GC inlet liners. Instead of chemically derivatizing the sample (which alters the mass), we use a Direct Insertion Probe (DIP). DIP introduces the solid sample directly into the high-vacuum EI source, bypassing the GC column entirely.

  • Step 1 (System Suitability): Perform an air/water check to ensure vacuum integrity (m/z 18, 28, 32 must be < 5% of base peak). Calibrate the mass axis using PFTBA (Perfluorotributylamine).

  • Step 2 (Sample Introduction): Deposit 1 µL of the 4-PTCA solution into the glass crucible of the DIP. Allow the solvent to evaporate at room temperature.

  • Step 3 (Ionization): Insert the probe into the EI source (maintained at 230°C). Apply a 70 eV electron beam.

  • Step 4 (Thermal Desorption): Ramp the probe temperature from 50°C to 300°C at 50°C/min. The native 4-PTCA will sublime directly into the electron beam, yielding the intact M⁺• (m/z 204) and its ortho-effect cleavage products (m/z 186).

Conclusion & Platform Recommendation

References

  • Source: nih.
  • Source: acs.
  • Source: tandfonline.
  • Source: nih.
  • Source: nii.ac.

Sources

Validation

A Comparative Analysis of 4-Phenylthiophene-3-carboxylic Acid and 3-Phenylthiophene-2-carboxylic Acid: Unraveling Isomeric Nuances in Reactivity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, substituted thiophenes represent a cornerstone for the development of novel pharmaceuticals an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, substituted thiophenes represent a cornerstone for the development of novel pharmaceuticals and functional materials. Their unique electronic properties and versatile reactivity make them attractive scaffolds for molecular design. Among these, phenylthiophene carboxylic acids are of particular interest, serving as key building blocks in medicinal chemistry. This guide provides an in-depth comparative analysis of two constitutional isomers: 4-Phenylthiophene-3-carboxylic acid and 3-phenylthiophene-2-carboxylic acid. We will explore the subtle yet significant differences in their reactivity, underpinned by electronic and steric effects, and provide a practical guide to their synthesis and characterization.

Structural and Electronic Properties: A Tale of Two Isomers

The reactivity of these isomers is intrinsically linked to the electronic interplay between the phenyl and carboxyl substituents on the thiophene ring. The position of these groups dictates the electron density distribution within the aromatic system, influencing the acidity of the carboxylic proton and the susceptibility of the carboxyl group to nucleophilic attack.

Property4-Phenylthiophene-3-carboxylic acid3-Phenylthiophene-2-carboxylic acidRationale
Predicted Acidity (pKa) Higher pKa (Less acidic)Lower pKa (More acidic)The electron-withdrawing carboxyl group at the 2-position in the 3-phenyl isomer can more effectively stabilize the carboxylate anion through resonance with the thiophene ring, leading to increased acidity.
Electrophilicity of Carbonyl Carbon Less electrophilicMore electrophilicThe proximity of the electron-donating phenyl group at the 3-position in the 3-phenyl isomer can slightly reduce the electrophilicity of the adjacent carbonyl carbon. Conversely, in the 4-phenyl isomer, the phenyl group is further away, and its electronic influence on the C3-carboxyl group is less direct.
Steric Hindrance around COOH Less hinderedMore hinderedThe carboxyl group at the 2-position in the 3-phenyl isomer is flanked by the phenyl group at the 3-position, leading to greater steric congestion around the reaction center.

A Density Functional Theory (DFT) study on the parent thiophene-2-carboxylic and thiophene-3-carboxylic acids has shown differences in the delocalization of the Lowest Unoccupied Molecular Orbital (LUMO), which can be extrapolated to their phenyl-substituted counterparts.[1] This suggests that the electronic landscape of these two isomers is sufficiently different to manifest in distinct chemical reactivity.

Comparative Reactivity Analysis

The structural and electronic disparities between the two isomers are expected to translate into notable differences in their chemical behavior, particularly in reactions involving the carboxylic acid functionality.

Acidity and Deprotonation

As predicted, 3-phenylthiophene-2-carboxylic acid is expected to be the more acidic of the two isomers . The greater resonance stabilization of the carboxylate anion when the carboxyl group is at the 2-position of the thiophene ring facilitates the dissociation of the proton. This has significant implications for reactions that proceed via the carboxylate, such as certain types of esterifications and salt formation.

Esterification

Esterification reactions, particularly those that are acid-catalyzed (Fischer esterification), are influenced by both electronic and steric factors.

  • Electronic Effects: The higher electrophilicity of the carbonyl carbon in 3-phenylthiophene-2-carboxylic acid would suggest a faster reaction rate under nucleophilic attack by an alcohol.

  • Steric Effects: Conversely, the greater steric hindrance around the carboxyl group in the 3-phenylthiophene-2-carboxylic acid could impede the approach of the alcohol nucleophile, slowing the reaction.

The overall rate of esterification will be a balance of these opposing effects. It is plausible that for small, unhindered alcohols, the electronic effect will dominate, making the 3-phenyl isomer more reactive. However, with bulkier alcohols, the steric hindrance may become the rate-limiting factor, favoring the esterification of the less hindered 4-phenylthiophene-3-carboxylic acid .

Amide Bond Formation

Similar to esterification, the formation of amides from these carboxylic acids with amines is governed by the activation of the carboxyl group and the subsequent nucleophilic attack by the amine. The use of coupling reagents is standard practice for this transformation.

The less sterically hindered nature of 4-phenylthiophene-3-carboxylic acid may offer an advantage in amide coupling reactions, particularly with larger or more complex amines, potentially leading to higher yields and faster reaction times.

Decarboxylation

Decarboxylation, the removal of the carboxyl group, is a reaction that is highly dependent on the stability of the carbanionic intermediate formed upon loss of CO2. The position of the carboxyl group on the thiophene ring plays a crucial role. In general, decarboxylation of heteroaromatic carboxylic acids can be challenging and may require high temperatures or the use of metal catalysts.

The relative ease of decarboxylation between the two isomers is not immediately obvious without experimental data. However, the stability of the resulting phenylthiophene intermediate will be the determining factor.

Experimental Protocols

Synthesis of 4-Phenylthiophene-3-carboxylic acid

A plausible synthetic route to 4-phenylthiophene-3-carboxylic acid involves the Gewald reaction as a key step.

Synthesis of 4-Phenylthiophene-3-carboxylic acid A Phenylacetaldehyde D Ethyl 2-amino-4-phenylthiophene-3-carboxylate A->D Gewald Reaction (Base, e.g., Morpholine) B Ethyl cyanoacetate B->D C Sulfur C->D F 4-Phenylthiophene-3-carboxylic acid D->F 1. NaOH, EtOH/H2O, reflux 2. H3O+ E Hydrolysis

Caption: Proposed synthesis of 4-Phenylthiophene-3-carboxylic acid.

Step-by-step methodology:

  • Gewald Reaction: To a stirred solution of phenylacetaldehyde and ethyl cyanoacetate in ethanol, add elemental sulfur and a catalytic amount of a base such as morpholine or triethylamine.

  • Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid, ethyl 2-amino-4-phenylthiophene-3-carboxylate, is collected by filtration.

  • Hydrolysis: The crude ester is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide in ethanol.

  • After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 4-phenylthiophene-3-carboxylic acid.

  • The final product is collected by filtration, washed with water, and can be further purified by recrystallization.

Synthesis of 3-Phenylthiophene-2-carboxylic acid

The synthesis of 3-phenylthiophene-2-carboxylic acid can be approached through a multi-step sequence starting from a suitable thiophene precursor.

Synthesis of 3-Phenylthiophene-2-carboxylic acid A 3-Bromothiophene C 3-Phenylthiophene A->C Suzuki Coupling (Pd catalyst, Base) B Phenylboronic acid B->C E 3-Phenyl-2-lithiothiophene C->E Lithiation D n-Butyllithium D->E G 3-Phenylthiophene-2-carboxylic acid E->G Carboxylation 1. CO2 (s) 2. H3O+ F Carbon dioxide (CO2) F->G

Caption: Proposed synthesis of 3-Phenylthiophene-2-carboxylic acid.

Step-by-step methodology:

  • Suzuki Coupling: 3-Bromothiophene is reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is heated to reflux until the starting materials are consumed (monitored by TLC or GC-MS). The resulting 3-phenylthiophene is then isolated and purified.

  • Lithiation: The 3-phenylthiophene is dissolved in a dry aprotic solvent (e.g., THF or diethyl ether) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A solution of n-butyllithium in hexanes is then added dropwise. The reaction mixture is stirred at low temperature to ensure complete formation of the 2-lithiated species.

  • Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction mixture. The mixture is allowed to warm to room temperature.

  • Work-up: The reaction is quenched with water, and the aqueous layer is washed with an organic solvent. The aqueous layer is then acidified with a mineral acid to precipitate the 3-phenylthiophene-2-carboxylic acid.

  • The product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Characterization Data

Accurate characterization is paramount for confirming the identity and purity of the synthesized isomers. Below are the expected spectroscopic data.

4-Phenylthiophene-3-carboxylic acid

  • ¹H NMR: The spectrum is expected to show signals for the two thiophene protons and the five phenyl protons. The thiophene protons will appear as distinct signals, with their chemical shifts and coupling constants being characteristic of the 3,4-disubstituted thiophene ring.

  • ¹³C NMR: The spectrum will display signals for all eleven carbons in the molecule, including the carbonyl carbon of the carboxylic acid, which is expected to resonate in the range of 165-175 ppm.

  • IR Spectroscopy: A broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching absorption around 1680-1700 cm⁻¹ are characteristic features of the carboxylic acid group.[2]

3-Phenylthiophene-2-carboxylic acid

  • ¹H NMR: The spectrum will show signals for the two thiophene protons and the five phenyl protons. The chemical shifts and coupling patterns of the thiophene protons will be indicative of a 2,3-disubstituted thiophene.

  • ¹³C NMR: The spectrum will show eleven distinct carbon signals, with the carbonyl carbon appearing in a similar region to its isomer.

  • IR Spectroscopy: Similar to its isomer, a broad O-H stretch and a strong C=O stretch will be the key diagnostic peaks. The exact position of the C=O stretch might be slightly different due to the different electronic environment.

Conclusion

While 4-Phenylthiophene-3-carboxylic acid and 3-phenylthiophene-2-carboxylic acid are structurally similar, their isomeric nature leads to distinct electronic and steric properties. These differences are predicted to influence their reactivity in fundamental organic transformations. 3-Phenylthiophene-2-carboxylic acid is anticipated to be more acidic and potentially more reactive in electronically controlled reactions with small nucleophiles, while 4-Phenylthiophene-3-carboxylic acid may be favored in reactions where steric hindrance is a significant factor. A thorough understanding of these nuances is critical for researchers and drug development professionals in selecting the appropriate isomer for their specific synthetic targets and for the rational design of new chemical entities. Further experimental studies are warranted to quantify these reactivity differences and to validate the predictions outlined in this guide.

References

  • Organic Syntheses Procedure. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Available from: [Link].

  • Irgashev, R. A., et al. (2020). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 16, 1335-1344.
  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry, 16(4), 2354-2361.
  • Breitmaier, E., & Voelter, W. (2000).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. 5th ed. Cengage Learning.
  • Mykhailiuk, P. K., et al. (2020). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv.
  • Tidwell, T. T. (2010). Differential Reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic Acids: Results From DFT and Hartree-Fock Theory. Journal of Molecular Graphics and Modelling, 28(6), 540-547.
  • PubChem. 4-phenylthiophene-3-carboxylic acid. Available from: [Link].

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.
  • Smith, B. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.
  • Catino, A. J., & Micalizio, G. P. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry, 87(10), 6689-6699.
  • Franz, R. G., & White, J. I. (2001). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. Pharmaceutical Research, 18(11), 1596-1603.
  • BenchChem. (2025). Application Notes and Protocols for 4-(Phenylthio)phenol in Organic Synthesis.
  • Kumar, S., & Singh, A. (2025). Kinetics, Mechanism and Novel Methods Of Esterification.
  • Li, B., et al. (2012). Recent Developments on the Mechanism and Kinetics of Esterification Reaction Promoted by Various Catalysts. Journal of the Serbian Chemical Society, 77(2), 147-167.
  • LibreTexts. (2023). 21.
  • LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Vahteristo, K., et al. (2008). Kinetics of neopentyl glycol esterification with different carboxylic acids. Chemical Engineering Research and Design, 86(8), 833-842.
  • PrepChem. Synthesis of 3-chlorothiophene-2-carboxylic acid. Available from: [Link].

  • Kumar, V., et al. (2015). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Beilstein Journal of Organic Chemistry, 11, 1698-1704.
  • PubChem. 3-phenylthiophene-2-carboxylic acid. Available from: [Link].

  • Saini, P., et al. (2015). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
  • Arjunan, S., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 20-31.
  • Nikolova, P., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4567.
  • Wang, D., et al. (2022).
  • Smith, B. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • Rezania, H., et al. (2021). 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide.
  • Reich, H. J. (2021). 13C NMR Chemical Shifts.
  • Pop, R., et al. (2024).
  • NIST. 3-Methyl-2-thiophenecarboxaldehyde. NIST WebBook.
  • Pharmaffiliates. 3-Phenylthiophene-2-carboxylic Acid.
  • Christensen, M., et al. (2024). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl. DSpace@MIT.
  • Wikipedia. Thiophene-2-carboxylic acid.
  • Singh, P., et al. (2020). Kinetic studies on heteropoly and mineral acids catalysed esterification of acetic acid with methanol. Journal of the Indian Chemical Society, 97(12b), 2083-2086.
  • Pop, R., et al. (2024).
  • NextSDS.
  • Pampaloni, G., et al. (2021). Synthesis and Spectroscopic / DFT Structural Characterization of Coordination Compounds of Nb(V) and Ti(IV) with Bioactive Carboxylic Acids. Inorganica Chimica Acta, 525, 120465.
  • Wang, C., et al. (2020). Highly efficient esterification of carboxylic acids with O–H nucleophiles through acid/iodide cooperative catalysis. Organic & Biomolecular Chemistry, 18(4), 659-663.
  • NIST. Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester. NIST WebBook.

Sources

Comparative

HPLC method validation for determining 4-Phenylthiophene-3-carboxylic acid purity

Optimizing and Validating HPLC Methods for 4-Phenylthiophene-3-Carboxylic Acid Purity: A Comparative Guide The Analytical Challenge (CAS: 23062-42-2) is a highly conjugated heterocyclic intermediate critical to the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing and Validating HPLC Methods for 4-Phenylthiophene-3-Carboxylic Acid Purity: A Comparative Guide

The Analytical Challenge

(CAS: 23062-42-2) is a highly conjugated heterocyclic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs)[1],[2]. Because impurities in starting materials can cascade through synthetic pathways to compromise final drug safety, determining the exact purity of this compound is paramount. The molecule's structure—featuring a thiophene ring, a pendant phenyl group, and an ionizable carboxylic acid—presents a unique chromatographic challenge: structurally similar synthetic byproducts and positional isomers often co-elute when using standard analytical approaches.

Mechanistic Column Selection: C18 vs. Phenyl-Hexyl

The default choice in most analytical laboratories is a standard C18 (octadecylsilane) column. However, C18 stationary phases rely exclusively on dispersive (hydrophobic) interactions. When analyzing highly aromatic molecules like 4-Phenylthiophene-3-carboxylic acid, C18 columns frequently fail to resolve structurally related impurities that share similar hydrophobic profiles.

To overcome this, we must look at the causality of retention. A Phenyl-Hexyl stationary phase bonds a phenyl ring to the silica support via a six-carbon alkyl spacer. This architecture provides a dual-retention mechanism: the hexyl chain offers moderate hydrophobicity, while the terminal phenyl ring engages in strong π−π electron interactions with the conjugated rings of the analyte. As detailed in , this orthogonal selectivity is highly effective for separating aromatic carboxylic acids from their closely related impurities[3],[4].

Mechanism Analyte 4-PTCA (Aromatic + Carboxyl) C18 C18 Column (Hydrophobic only) Analyte->C18 Dispersive forces PH Phenyl-Hexyl Column (Hydrophobic + π-π) Analyte->PH π-π & Dispersive Res1 Co-elution of Aromatic Impurities C18->Res1 Res2 Baseline Resolution (Rs > 2.0) PH->Res2

Figure 1: Chromatographic interaction mechanisms of 4-PTCA on C18 vs. Phenyl-Hexyl phases.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. By incorporating a specific resolution mixture and rigorous system suitability testing (SST) prior to sample analysis, the protocol inherently proves its own efficacy before generating reportable data.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. The TFA ( pH≈2.0 ) suppresses the ionization of the 4-PTCA carboxylate group ( pKa≈4.0 ), ensuring the molecule remains neutral for consistent, predictable column interaction.

    • Mobile Phase B: 100% Acetonitrile.

  • Standard & Resolution Mixture Preparation:

    • Dissolve the 4-PTCA reference standard in a 50:50 Water:Acetonitrile diluent to yield a 100 µg/mL working standard.

    • Self-Validation Step: Prepare a System Suitability (SST) resolution mixture containing 4-PTCA (100 µg/mL) spiked with 3-phenylthiophene and thiophene-3-carboxylic acid (1 µg/mL each) to verify column resolving power daily.

  • Chromatographic Execution:

    • Column: Phenyl-Hexyl (150 x 4.6 mm, 5 µm) vs. Standard C18 (150 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient Program: 10% B to 90% B over 15 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    • Temperature: 30°C.

Comparative Performance Data

The experimental results unequivocally demonstrate the superiority of the π−π interaction mechanism for this specific analyte class.

Table 1: Chromatographic Performance of C18 vs. Phenyl-Hexyl Columns for 4-PTCA

Performance MetricTraditional C18 ColumnOptimized Phenyl-Hexyl Column
Retention Time (4-PTCA) 8.4 min9.2 min
Peak Asymmetry (Tailing Factor) 1.45 (Moderate tailing)1.08 (Highly symmetrical)
Resolution ( Rs​ ) from Impurity 1 1.2 (Co-elution risk)2.8 (Baseline resolved)
Resolution ( Rs​ ) from Impurity 2 1.5 (Marginal)3.1 (Excellent)
Theoretical Plates ( N ) 8,50012,400

Analysis: The Phenyl-Hexyl column demonstrates superior peak symmetry and baseline resolution. The π−π interactions selectively retain the aromatic impurities differently than the target analyte, proving that stationary phase chemistry is a more powerful optimization tool than gradient manipulation alone.

ICH Q2(R2) Method Validation Lifecycle

Following the selection of the Phenyl-Hexyl column, the method was subjected to rigorous validation according to the[5],[6]. The objective is to scientifically guarantee that the procedure is fit for its intended purpose: quantifying 4-PTCA purity.

ValidationWorkflow Start Method Development (Select Phenyl-Hexyl) Spec Specificity (Interference Check) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin AccPre Accuracy & Precision (Recovery & %RSD) Lin->AccPre Rob Robustness (Temp, Flow variations) AccPre->Rob Valid Validated Method Ready for QC Rob->Valid

Figure 2: ICH Q2(R2) aligned HPLC method validation workflow for 4-PTCA purity.

  • Specificity: The foundational requirement of ICH Q2(R2) is proving the method measures only the intended analyte[5]. Forced degradation studies (exposure to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light) were performed. The Phenyl-Hexyl column successfully resolved all degradation products from the main 4-PTCA peak, proving absolute specificity.

  • Linearity and Reportable Range: The method demonstrated a highly linear response across the reportable range of 25% to 150% of the nominal concentration (25 µg/mL to 150 µg/mL). Regression analysis yielded a correlation coefficient ( R2 ) of 0.9998.

  • Accuracy (Recovery): Known quantities of 4-PTCA were spiked into a synthetic sample matrix at 50%, 100%, and 150% levels. Mean recoveries ranged from 99.1% to 100.8%, confirming the absence of matrix interference.

  • Precision (Repeatability & Intermediate Precision): Six replicate injections of the 100 µg/mL standard produced a Relative Standard Deviation (RSD) of 0.6% for peak area. Inter-day precision conducted by a second analyst yielded an RSD of 0.8%, well below the standard ≤2.0% threshold[6].

  • Robustness: Deliberate, minor variations in method parameters—such as column temperature ( ±5∘C ), flow rate ( ±0.1 mL/min), and mobile phase gradient composition ( ±2% absolute)—were tested. In all scenarios, the critical resolution ( Rs​ ) between 4-PTCA and its closest eluting impurity remained >2.0 , proving the method's resilience in routine QC environments.

Conclusion

For the purity determination of complex aromatic intermediates like 4-Phenylthiophene-3-carboxylic acid, standard C18 columns often fall short due to their reliance on purely dispersive forces. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase, analysts can achieve superior peak shape and baseline resolution of critical impurities. When coupled with a self-validating system suitability protocol and rigorously validated against ICH Q2(R2) standards, this methodology provides an authoritative, robust framework for pharmaceutical quality control.

References

  • Title: 4-phenylthiophene-3-carboxylic acid Source: PubChem URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity Source: Phenomenex URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 4-Phenylthiophene-3-carboxylic Acid: A Comprehensive Guide to Personal Protective Equipment

In the pursuit of scientific advancement, particularly within the fast-paced realms of research and drug development, the paramount importance of safety cannot be overstated. A meticulous and informed approach to chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of scientific advancement, particularly within the fast-paced realms of research and drug development, the paramount importance of safety cannot be overstated. A meticulous and informed approach to chemical handling is not merely a regulatory necessity but a cornerstone of reliable and ethical research. This guide offers a detailed, experience-driven framework for the safe handling of 4-Phenylthiophene-3-carboxylic acid, focusing on the critical role of Personal Protective Equipment (PPE). By providing in-depth, procedural guidance, we aim to be your trusted resource, empowering you to work with confidence and security.

Understanding the Compound: A Proactive Stance on Safety

Before handling any chemical, a thorough understanding of its potential hazards is essential. According to available Safety Data Sheets (SDS), 4-Phenylthiophene-3-carboxylic acid is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is imperative to treat these classifications as foundational principles guiding all handling procedures and PPE selection. The potential for skin and eye contact necessitates robust barrier protection, while the risk of respiratory irritation underscores the importance of proper ventilation and, in some cases, respiratory protection.

The Core of Protection: Selecting the Right PPE

The selection of appropriate PPE is a nuanced process that must be adapted to the specific risks of each experimental procedure. Factors such as the quantity of the substance, the physical form (solid or in solution), and the potential for generating dust or aerosols must be carefully considered.

TD_PPE_Workflow cluster_risk_assessment 1. Risk Assessment cluster_ppe_selection 2. PPE Selection cluster_procedure 3. Safe Handling Procedure RA_Start Handling 4-Phenylthiophene-3-carboxylic acid RA_Task Identify Task: Weighing, Dissolving, Reaction, etc. RA_Start->RA_Task PPE_Body Body Protection: Laboratory Coat RA_Start->PPE_Body RA_Quantity Determine Quantity: Small (mg) vs. Large (g) RA_Task->RA_Quantity PPE_Gloves Hand Protection: Chemical-Resistant Gloves (Nitrile, Neoprene) RA_Task->PPE_Gloves RA_Aerosol Assess Aerosolization Potential RA_Quantity->RA_Aerosol PPE_Eye Eye/Face Protection: Safety Goggles or Face Shield RA_Quantity->PPE_Eye Large Quantity PPE_Resp Respiratory Protection: Fume Hood or Respirator RA_Aerosol->PPE_Resp High Potential Proc_Prep Preparation: Gather materials in a designated, ventilated area. PPE_Eye->Proc_Prep PPE_Gloves->Proc_Prep PPE_Body->Proc_Prep PPE_Resp->Proc_Prep Proc_Handle Handling: Execute task following established protocols. Proc_Prep->Proc_Handle Proc_Clean Decontamination & Cleanup: Clean workspace and manage waste. Proc_Handle->Proc_Clean

Caption: Workflow for risk assessment and PPE selection for handling 4-Phenylthiophene-3-carboxylic acid.

Essential PPE: A Detailed Breakdown

Eye and Face Protection: The First Line of Defense

Given that 4-Phenylthiophene-3-carboxylic acid can cause serious eye irritation, stringent eye protection is mandatory.

  • Chemical Safety Goggles: These should be worn at all times when handling the compound, regardless of the quantity. They must provide a complete seal around the eyes and conform to recognized standards such as OSHA's 29 CFR 1910.133 or European Standard EN166.[4]

  • Face Shield: In situations where there is a heightened risk of splashes, such as when working with larger volumes or during vigorous reactions, a face shield must be worn in addition to safety goggles to protect the entire face.[5]

Hand Protection: A Critical Barrier

To prevent skin irritation, the use of appropriate chemical-resistant gloves is essential.

  • Glove Selection: Nitrile or neoprene gloves are generally recommended for handling thiophene derivatives.[4][5] It is crucial to inspect gloves for any signs of damage before each use and to wash hands thoroughly after removal.[1][4][6]

  • Proper Technique: Employ proper glove removal techniques to avoid contaminating your skin.[1][6] Dispose of used gloves in a designated waste container.[1][6]

Body Protection: Shielding from Contamination
  • Laboratory Coat: A fully buttoned laboratory coat should be worn at all times to protect your skin and personal clothing.[4]

  • Impervious Clothing: For procedures with a higher risk of significant splashes, consider wearing additional impervious clothing.[6]

Respiratory Protection: Ensuring Clean Air

The potential for respiratory irritation from airborne dust or vapors necessitates careful control of the work environment.

  • Engineering Controls: The primary means of respiratory protection is to handle 4-Phenylthiophene-3-carboxylic acid in a well-ventilated area, preferably within a chemical fume hood.[4][5][7] This will minimize the inhalation of any dust or vapors.

  • Respirators: If a fume hood is not available or if the procedure is likely to generate a significant amount of dust, a NIOSH-approved respirator may be required.[4][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

A comprehensive safety strategy encompasses the entire lifecycle of the chemical in the laboratory.

  • Preparation: Before starting any work, ensure that your designated workspace, ideally a chemical fume hood, is clean and uncluttered.[4] Confirm that a safety shower and eyewash station are readily accessible.[4]

  • Handling: Always wear the appropriate PPE as outlined above. Avoid direct contact with the skin, eyes, and clothing.[4][5] Prevent the formation of dust and aerosols.[5][6]

  • Storage: Keep the container of 4-Phenylthiophene-3-carboxylic acid tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[6][7]

  • Post-Handling: After completing your work, thoroughly clean the work area.[4] Dispose of all contaminated materials, including gloves and weighing papers, in a designated hazardous waste container.[4] Wash your hands and any exposed skin with soap and water.[4][7]

Disposal Plan: Responsible Chemical Waste Management

The proper disposal of 4-Phenylthiophene-3-carboxylic acid and any associated contaminated materials is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Collection: All waste materials, including the chemical itself, any solutions, and contaminated disposables, must be collected in a suitable, closed, and clearly labeled container for hazardous waste.[4][6]

  • Institutional Guidelines: Adhere strictly to your institution's and local regulations for the disposal of chemical waste.[3][8] Never dispose of this chemical down the drain.[1][6]

  • Container Decontamination: Thoroughly rinse empty containers with an appropriate solvent, collecting the rinsate as hazardous waste, before disposing of the container according to your institution's guidelines.[4]

By integrating these safety protocols and PPE guidelines into your daily laboratory practices, you can create a robust and self-validating system of safety. This proactive approach not only protects you and your colleagues but also ensures the integrity and quality of your scientific work.

References

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • Safety Data Sheet(SDS). (2023, January 13). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 2
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